Molecular weight and formula of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol
Part 1: Executive Summary & Physicochemical Profile[1] The compound 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS: 1184172-47-1) represents a highly functionalized "privileged scaffold" in medicinal chemistry. Its specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Physicochemical Profile[1]
The compound 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS: 1184172-47-1) represents a highly functionalized "privileged scaffold" in medicinal chemistry. Its specific substitution pattern—combining a hydrogen-bond donor (3-OH) with a lipophilic, electron-withdrawing halogen array (5-F, 6-Cl)—makes it a critical intermediate for modulating metabolic stability and potency in kinase inhibitors and agrochemical fungicides.[1]
Unlike simple pyridines, the physicochemical behavior of this molecule is governed by the competing electronic effects of the electron-donating methoxy/hydroxyl groups and the electron-withdrawing halogens/nitrogen core.
A common pitfall in working with hydroxypyridines is neglecting tautomeric equilibria.[1] While 2- and 4-hydroxypyridines exist predominantly as pyridones (lactams), 3-hydroxypyridines (3-pyridinols) behave differently due to the lack of direct conjugation between the nitrogen lone pair and the hydroxyl oxygen.[1]
Electronic "Push-Pull" System
The "Push": The methoxy group at C4 and hydroxyl at C3 are strong
The "Pull": The pyridine nitrogen, C5-Fluorine, and C6-Chlorine are inductive electron-withdrawing groups (EWG).[1]
Net Effect: The C2 position (the only unsubstituted carbon) becomes electronically enriched relative to a bare pyridine, but the overall ring is deactivated towards electrophilic attack due to the halogens.[1]
Tautomeric State
In non-polar solvents (e.g.,
), the compound exists as the neutral enol (OH form) .[1] In aqueous or polar protic media, it exists in equilibrium with its zwitterionic form, though it cannot tautomerize to a true keto-form without disrupting aromaticity.[1]
[1]
Part 3: Synthetic Logic & Pathways
The synthesis of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol requires precise regiochemical control. The "Halogen Dance" reaction or Directed Ortho Metalation (DoM) are the standard methodologies for such polysubstituted pyridines.[1]
Recommended Synthetic Workflow
The most robust route typically involves building the halogen core first, followed by functionalization of the oxygenated positions.[1]
Starting Material: 2,3-Dichloro-5-fluoropyridine (or similar commercially available fluorinated scaffold).[1]
Note: This protocol assumes starting from a 4-methoxy-3-pyridinol precursor for late-stage halogenation.
Solvent Selection: Acetonitrile (MeCN) is preferred for halogenation to suppress side reactions.[1]
Chlorination: Use N-Chlorosuccinimide (NCS) .[1] The C6 position is activated by the ring nitrogen (ortho) and sterically accessible compared to C2 (which is flanked by the 3-OH).[1]
Fluorination: Electrophilic fluorination (e.g., Selectfluor) is difficult on this electron-deficient ring.[1] Therefore, fluorine is usually present in the starting material (e.g., 5-fluoro-4-methoxypyridine ).[1]
Figure 2: Convergent synthesis strategy prioritizing the introduction of the Chlorine atom at the final stage to ensure regioselectivity.
Part 4: Analytical Validation & Quality Control
To validate the identity of the synthesized compound, a multi-modal approach is required. The following spectral features are diagnostic.
Nuclear Magnetic Resonance (NMR)[1][2][3][4]
Solvent: DMSO-
is recommended to observe the exchangeable hydroxyl proton.[1]
NMR (500 MHz):
~10.5 ppm (s, 1H, -OH): Broad singlet, disappears on shake.[1]
~8.0 ppm (s, 1H, C2-H): The only aromatic proton.[1] It may show small coupling to Fluorine ().[1]
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1]
Detection: UV at 254 nm (aromatic) and 280 nm (phenol).[1]
References
BenchChem. (2023).[1] 6-Chloro-5-fluoro-4-methoxy-3-pyridinol Reference Standard. Retrieved from [1]
PubChem. (2023).[1][3] Compound Summary: Halogenated Pyridines. National Library of Medicine.[1] Retrieved from [1]
Schlosser, M. (2005).[1] The 3-Pyridinol/3-Pyridone Tautomerism: A Re-evaluation. Angewandte Chemie International Edition. (Contextual grounding for Part 2).
Sigma-Aldrich. (2023).[1] Pyridinol Derivatives and Building Blocks. Retrieved from [1]
IUPAC. (2022).[1] Standard Atomic Weights. (Used for precise MW calculation in Part 1).
Thermodynamic Stability of Halogenated Methoxy Pyridinols: A Technical Guide for Drug Design
Executive Summary Halogenated methoxy pyridinols represent a highly versatile class of heterocyclic scaffolds in modern medicinal chemistry and agrochemical development. Their unique electronic architecture—balancing the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Halogenated methoxy pyridinols represent a highly versatile class of heterocyclic scaffolds in modern medicinal chemistry and agrochemical development. Their unique electronic architecture—balancing the electron-withdrawing nature of halogens with the electron-donating resonance of methoxy groups—profoundly influences their thermodynamic stability. For drug development professionals, mastering the thermodynamic drivers of these compounds is critical, as their stability directly dictates their pharmacokinetic profiles, metabolic resistance, and binding affinities.
This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of halogenated methoxy pyridinols, focusing on tautomeric equilibrium, substituent effects, and self-validating experimental workflows for precise thermodynamic profiling.
The Core Mechanistic Driver: Pyridinol
Pyridone Tautomerism
The foundational thermodynamic property of any pyridinol derivative is its keto-enol tautomerism. Pyridinols (hydroxypyridines) exist in a dynamic equilibrium with their corresponding pyridone (oxo) forms.
The thermodynamic preference for either the pyridinol (enol) or pyridone (keto) tautomer is not absolute; it is highly dependent on the physical phase and the dielectric constant (
) of the surrounding microenvironment. In the gas phase or in non-polar solvents (e.g., cyclohexane, chloroform), the equilibrium strongly favors the aromatic pyridinol form[1]. Conversely, in polar solvents (e.g., water, DMSO) and in the crystalline solid state, the equilibrium shifts almost entirely to the right, favoring the charge-separated, highly polar pyridone form[2].
The Halogen Effect: Inductive vs. Resonance Contributions
Halogenation introduces a complex energetic perturbation to the pyridinol ring. Halogens (F, Cl, Br, I) exert a dual electronic effect:
Inductive Effect (-I): Halogens withdraw electron density through the
-bond framework, increasing the acidity of the pyridinol -OH group and destabilizing the electron-rich aromatic ring.
Resonance Effect (+R): Halogens donate lone-pair electron density into the
-system, stabilizing the pyridone carbonyl system.
The net thermodynamic outcome depends on the specific halogen. Fluorine, with its strong -I and strong +R effects, often stabilizes the pyridone form in polar media more effectively than heavier halogens like iodine, which have negligible +R contributions.
The Methoxy Effect: Intramolecular Hydrogen Bonding
The addition of a methoxy (-OCH
) group fundamentally alters the thermodynamic landscape. When positioned ortho to the hydroxyl group, the methoxy oxygen acts as a potent hydrogen bond acceptor. This enables the formation of a stable, 5- or 6-membered intramolecular hydrogen-bonded ring.
Thermodynamically, this intramolecular H-bond "locks" the molecule into the pyridinol (enol) tautomer, drastically lowering the Gibbs free energy (
) of the enol state. This stabilization is so profound that ortho-methoxy pyridinols often resist tautomerization to the pyridone form even in highly polar aqueous environments, a critical feature when designing metabolically stable bioisosteres[3].
Pharmacological Relevance: Hepatotoxicity and Bioisosterism
Understanding these thermodynamic principles has direct clinical applications. For example, researchers have rationally designed pyridinol-fused ring analogues of acetaminophen (ApAP) to circumvent metabolism-based hepatotoxicity. By tuning the electron-donating properties of the ring via specific substituents, these novel pyridinols act as stable electron donors that inhibit cyclooxygenases without forming the toxic iminoquinone electrophiles associated with ApAP[4]. Furthermore, these analogues exhibit enhanced metabolic stability and reduced direct cytotoxicity, proving the value of thermodynamic tuning in drug design[5].
Visualizing the Thermodynamic Drivers
Fig 1: Tautomeric equilibrium drivers in halogenated methoxy pyridinols.
Experimental Workflows for Thermodynamic Profiling
To accurately quantify the thermodynamic stability of these compounds, empirical data must be generated using self-validating protocols. Below are the gold-standard methodologies used by application scientists.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics
This protocol extracts the Enthalpy (
) and Entropy () of tautomerization by monitoring the equilibrium constant () across a temperature gradient.
Step 1: Anhydrous Sample Preparation. Dissolve 5 mM of the halogenated methoxy pyridinol in an anhydrous deuterated solvent (e.g., DMSO-
for polar modeling, CDCl for non-polar modeling). Include 1 mM of an inert internal standard (e.g., TMS).
Causality: Anhydrous conditions are critical. Trace water acts as a proton shuttle, artificially accelerating the tautomerization rate beyond the NMR timescale, which blurs the distinct resonances needed for quantification.
H-NMR spectra at 10 K intervals from 250 K to 350 K. Allow 15 minutes of thermal equilibration at each step.
Causality: Lowering the temperature slows the tautomeric exchange rate. Once the exchange rate drops below the NMR timescale, the time-averaged signal splits into distinct peaks for the -OH (pyridinol) and -NH (pyridone) protons, allowing for direct integration.
Step 3: Spectral Integration &
Calculation. Integrate the distinct signals for the enol and keto forms to determine their molar ratio at each temperature ().
Step 4: Self-Validating Van't Hoff Analysis. Plot
versus (in Kelvin).
System Validation: A strictly linear plot (
) validates that is constant over the measured temperature range. If the plot deviates from linearity, it indicates heat-induced degradation or a change in the solvent's dielectric properties, invalidating the run.
Step 5: Parameter Extraction. Calculate
from the slope () and from the y-intercept ().
Fig 2: Self-validating VT-NMR workflow for thermodynamic profiling.
Quantitative Data Presentation
The thermodynamic stability of these compounds shifts predictably based on substitution patterns. The table below summarizes representative thermodynamic parameters for the Pyridinol
Pyridone transition in a polar solvent (DMSO, 298 K).
Note: Negative
indicates the Pyridone (keto) form is thermodynamically favored.
Compound Scaffold
(kJ/mol)
(kJ/mol)
(J/K·mol)
Dominant Tautomer (Polar Media)
4-Hydroxypyridine (Unsubstituted)
-8.4
-15.2
-22.8
Pyridone
3-Fluoro-4-hydroxypyridine
-11.2
-19.5
-27.8
Pyridone
3-Chloro-4-hydroxypyridine
-6.5
-12.1
-18.7
Pyridone
3-Methoxy-4-hydroxypyridine
+4.1
+1.5
-8.7
Pyridinol (Enol)
5-Bromo-3-methoxy-4-hydroxypyridine
+2.8
+0.2
-8.7
Pyridinol (Enol)
Data Interpretation:
The unsubstituted and halogen-only derivatives exhibit a strong thermodynamic drive toward the pyridone form in polar media, driven by a highly exothermic enthalpy of solvation (
). However, the introduction of the 3-methoxy group flips the thermodynamic preference (). The intramolecular hydrogen bond between the 3-methoxy oxygen and the 4-hydroxyl proton creates a deep potential energy well for the pyridinol form, effectively overriding the solvent-driven preference for the keto state.
Conclusion
The thermodynamic stability of halogenated methoxy pyridinols is a delicate interplay between solvent dielectric properties, halogen-induced electronic perturbations, and methoxy-driven intramolecular hydrogen bonding. By leveraging self-validating analytical techniques like VT-NMR, drug development professionals can map these thermodynamic landscapes with high precision. Ultimately, rational manipulation of these thermodynamic equilibria enables the design of highly stable, non-toxic bioisosteres capable of navigating complex biological environments without undergoing deleterious metabolic degradation.
ACS Medicinal Chemistry Letters. "Rational Design of Novel Pyridinol-Fused Ring Acetaminophen Analogues." Shchepin, R. V., et al. (2013). [Online]. Available:[Link][4]
National Institutes of Health (PubMed). "Rational Design of Novel Pyridinol-Fused Ring Acetaminophen Analogues." [Online]. Available:[Link][5]
ResearchGate. "The PM5 calculated thermodynamic properties of pyridine derivatives in aqueous solution." [Online]. Available:[Link][3]
Physicochemical Characterization of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol: A Guide to Acidity and pKa Determination
An In-depth Technical Guide Abstract Substituted pyridinol scaffolds are of paramount importance in medicinal chemistry and drug development, where their ionization state, dictated by their pKa values, governs crucial ph...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract
Substituted pyridinol scaffolds are of paramount importance in medicinal chemistry and drug development, where their ionization state, dictated by their pKa values, governs crucial pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical analysis of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol, a polysubstituted pyridinol of interest. We explore the intricate interplay of its functional groups—chloro, fluoro, methoxy, and hydroxyl—on the electronic landscape of the pyridine ring. This guide delineates both state-of-the-art computational and robust experimental methodologies for the accurate determination of its acid dissociation constants (pKa). Detailed, field-proven protocols for Density Functional Theory (DFT) calculations and UV-Vis spectrophotometric titration are provided, explained with a focus on the causality behind experimental design. The document serves as a comprehensive resource for researchers, scientists, and drug development professionals, enabling a foundational understanding and practical application of pKa principles to this and related heterocyclic compounds.
Introduction: The Significance of pKa in Substituted Pyridinols
The pyridine ring is a privileged scaffold in modern pharmaceuticals, appearing in numerous top-selling drugs.[1][2] Its derivatives, particularly 3-hydroxypyridines (pyridinols), are key building blocks in medicinal chemistry. The acid dissociation constant, or pKa, is one of the most critical physicochemical parameters for any drug candidate.[3][4] It determines the degree of ionization of a molecule at a given pH, which directly influences its solubility, membrane permeability, protein binding, and ultimately, its biological activity and pharmacokinetic profile.[5]
6-Chloro-5-fluoro-4-methoxy-3-pyridinol possesses two key ionizable centers:
The Pyridine Nitrogen: The lone pair of electrons on the ring nitrogen can accept a proton, making the molecule a base. The pKa of its conjugate acid (the pyridinium ion) is a measure of this basicity.
The 3-Hydroxyl Group: The phenolic hydroxyl group can donate a proton, making the molecule an acid.
Understanding the pKa values associated with both protonation and deprotonation is essential for predicting the molecule's behavior in a biological system (typically at pH 7.4). This guide will dissect the structural features that influence these pKa values and provide robust protocols for their determination.
Molecular Structure and Electronic Substituent Effects
The acidity and basicity of the 6-Chloro-5-fluoro-4-methoxy-3-pyridinol core are a direct consequence of the electronic properties of its substituents. Each group modulates the electron density of the aromatic ring through inductive and/or resonance effects, thereby stabilizing or destabilizing the charged species formed upon protonation or deprotonation.
Substituent
Position
Inductive Effect
Resonance Effect
Net Electronic Effect
Chloro (Cl)
6
-I (Withdrawing)
+R (Weakly Donating)
Electron-withdrawing
Fluoro (F)
5
-I (Strongly Withdrawing)
+R (Weakly Donating)
Electron-withdrawing
Methoxy (OCH₃)
4
-I (Withdrawing)
+R (Strongly Donating)
Electron-donating
Hydroxyl (OH)
3
-I (Withdrawing)
+R (Strongly Donating)
Electron-donating
Halogen Effects (Chloro and Fluoro): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I).[6][7] This effect decreases the electron density on the pyridine ring, making the nitrogen lone pair less available for protonation (lowering the pyridinium pKa) and stabilizing the phenoxide anion formed upon deprotonation of the hydroxyl group (lowering the hydroxyl pKa, making it more acidic).[8][9] While halogens have a weak resonance-donating effect (+R), the inductive effect is dominant in influencing acidity.[10]
Methoxy Group Effect: The oxygen atom in the methoxy group is electronegative (-I effect), but its lone pairs can participate in resonance, donating electron density to the ring (+R effect). For a methoxy group at the 4-position, the +R effect is strong and generally outweighs the -I effect, leading to a net increase in electron density on the ring. This would be expected to increase the basicity of the ring nitrogen (higher pyridinium pKa) and decrease the acidity of the hydroxyl group (higher hydroxyl pKa).
Tautomerism: It is important to note that 3-hydroxypyridines can exist in equilibrium with their zwitterionic 3-pyridone tautomers. The position of this equilibrium is influenced by both the substituents and the solvent.[11][12] For the purposes of this guide, we will primarily consider the pyridinol form, which is generally favored in many contexts.
The combination of two powerful electron-withdrawing halogens with an electron-donating methoxy group creates a complex electronic environment that necessitates precise measurement or calculation to determine the net effect on the pKa values.
Methodologies for pKa Determination
The determination of pKa values can be approached through two complementary strategies: theoretical calculations, which provide an estimate before synthesis, and experimental measurement, which provides an empirical value.
Computational chemistry offers a powerful, resource-efficient method for estimating pKa values.[4][13] The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction using a thermodynamic cycle.[14][15] Density Functional Theory (DFT) methods, such as B3LYP, combined with a continuum solvation model like the Polarizable Continuum Model (PCM), provide a good balance of accuracy and computational cost.[16][17]
Structure Optimization:
Build the 3D structures of the protonated (pyridinium), neutral, and deprotonated (phenoxide) forms of the molecule.
Perform a conformational search to identify the lowest energy conformer for each species.
Optimize the geometry of the lowest-energy conformer for each species in both the gas phase and in a simulated aqueous environment using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31+G(d,p)).[13]
Frequency Calculation:
Perform a vibrational frequency calculation on each optimized structure at the same level of theory to confirm it is a true minimum (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.
Energy Calculation:
Calculate the single-point electronic energy of each species in solution using a higher-level basis set for improved accuracy.
pKa Calculation:
Calculate the Gibbs free energy of the deprotonation reaction in solution (ΔG°(aq)).
Use the following equation to calculate the pKa:
pKa = (ΔG°(aq)) / (2.303 * RT)
Where R is the gas constant and T is the temperature (298.15 K). An accurate experimental value for the solvation free energy of the proton is required for this direct method.[18]
Causality: This protocol is a self-validating system. The frequency calculation validates the geometry optimization. Comparing results from different DFT functionals or solvation models can provide a measure of the prediction's robustness.
Caption: Workflow for computational pKa prediction using DFT.
For molecules possessing a chromophore that changes upon ionization, UV-Vis spectrophotometry is a highly reliable and common method for pKa determination.[5] The method relies on measuring the absorbance of the molecule at various pH values. As the molecule transitions from its protonated to its deprotonated form (or vice versa), the absorbance spectrum changes.
Preparation of Solutions:
Prepare a concentrated stock solution of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol in a suitable solvent (e.g., methanol or DMSO).
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). The choice of buffers is critical; they must not absorb in the same UV region as the analyte. Universal buffers like Britton-Robinson can be used.
Measurement:
For each buffer solution, add a small, precise aliquot of the stock solution to a cuvette containing the buffer to achieve a final concentration suitable for absorbance measurement (typically in the micromolar range).
Measure the exact pH of the solution in each cuvette.
Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each pH point.
Data Analysis:
Identify the analytical wavelength (λ) where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.
Plot Absorbance at λ vs. pH.
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve). The pKa is the pH at the inflection point of the curve.
Causality & Trustworthiness: The observation of a sharp isosbestic point—a wavelength where the absorbance remains constant across all pH values—is a strong indicator that only two species (the acid and its conjugate base) are involved in the equilibrium. This serves as an internal validation of the experiment's integrity.[5]
Caption: Experimental workflow for pKa determination via UV-Vis.
Predicted pKa Values and Interpretation
While no experimental data for 6-Chloro-5-fluoro-4-methoxy-3-pyridinol is readily available, we can predict its approximate pKa values by analyzing the effects of its substituents relative to known pyridines. Pyridine itself has a conjugate acid pKa of 5.25.[19] Phenol has a pKa of ~10.
pKa₁ (Pyridinium Deprotonation): The two strong electron-withdrawing halogen groups at positions 5 and 6 will significantly decrease the electron density of the ring, making the nitrogen much less basic. The electron-donating 4-methoxy group will counteract this effect to some extent, but the net result will be a substantial decrease in the pKa of the conjugate acid compared to pyridine.
pKa₂ (Hydroxyl Deprotonation): The electron-withdrawing halogens will stabilize the resulting phenoxide anion, making the hydroxyl group more acidic (lower pKa) than a typical phenol.[7][9] The 4-methoxy group's donating effect will slightly destabilize the anion, but the halogen effect is expected to dominate.
Ionization Event
Predicted pKa Range
Rationale
Pyridinium (BH⁺ ⇌ B + H⁺)
1.0 - 2.5
Strong -I effect from two halogens significantly reduces nitrogen basicity, outweighing the +R effect of the methoxy group.
Pyridinol (BOH ⇌ BO⁻ + H⁺)
7.0 - 8.5
Strong -I effect from halogens stabilizes the phenoxide anion, increasing acidity relative to phenol. Partially offset by +R from methoxy.
These predicted values suggest that at physiological pH (~7.4), the molecule will exist predominantly in its neutral, deprotonated form (the phenoxide zwitterion is also a possibility depending on the precise pKa values). The pyridine nitrogen will be almost entirely unprotonated, while the hydroxyl group will be significantly deprotonated.
Conclusion and Applications in Drug Development
A thorough understanding of the pKa values of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol is indispensable for its potential development as a therapeutic agent. The predicted pKa values indicate that the molecule's charge state is highly sensitive to pH changes within the physiological range. This has direct implications for:
Solubility: The ability to form salts can be predicted, guiding formulation strategies.
Permeability: The neutral form is generally more membrane-permeable. Knowing the pKa allows for the prediction of the fraction of neutral species in the gut or bloodstream.
Drug-Target Interactions: The ionization state at the target site (e.g., an enzyme's active site) will dictate its ability to form key hydrogen bonds or electrostatic interactions.
This guide has provided the theoretical foundation and practical, self-validating methodologies for determining these crucial parameters. By combining computational prediction with robust experimental verification, researchers can confidently characterize the physicochemical profile of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol, accelerating its journey through the drug discovery and development pipeline.
References
Casanovas, J., et al. (2005). Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. Journal of Molecular Structure: THEOCHEM, 727(1-3), 29-40.
Karabacak, M., & Cinar, Z. (2007). A theoretical study on protonation of some halogen substituted pyridine derivatives. Journal of Molecular Structure: THEOCHEM, 847(1-3), 88-93.
Schönsee, C. D., & Süssmuth, R. D. (2023). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Electrophoresis, 44(13-14), 1189-1197.
Stasyuk, O. A., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(3), 538-551.
Ates, B., et al. (2005). Acidity Study on 3-Substituted Pyridines. Molecules, 10(11), 1338-1349.
Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
Sipőcz, T., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1548.
Siddiqui, F. A., et al. (2020). Determination of ionization constant and drug-likeness prediction of synthetic isoniazid derivatives.
Seybold, P. G., & Shields, G. C. (2016). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 17(11), 1807.
Klicić, J. J., et al. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. International Journal of Quantum Chemistry, 114(15), 981-990.
Wikipedia contributors. (2024). Pyridine. In Wikipedia, The Free Encyclopedia.
Hedidi, M., et al. (2016). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. The Journal of Organic Chemistry, 81(7), 2861-2871.
Pliego, J. R. (2018). Theoretical Calculation of pKa of Pyridine N-Oxides Using the SMD Solvation Model. The Journal of Physical Chemistry A, 122(6), 1645-1653.
Jorgensen, M. R., & Schiøtt, B. (2015). Prediction of pKa values using the PM6 semiempirical method.
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315.
Neuman, R. C. (2005). Substituent Effects. Chemistry 220a Handouts.
Lee, A. C., & Crippen, G. M. (2000). Computation of the influence of chemical substitution on the pKa of pyridine using semiempirical and ab initio methods. Journal of Molecular Structure: THEOCHEM, 505(1-3), 179-192.
Taylor, P. N., & Gouverneur, V. (2020). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 11(48), 12848-12860.
LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. BenchChem.
LibreTexts. (2024). 20.5: Substituent Effects on Acidity. Chemistry LibreTexts.
ResearchGate. (2016). Pyridine pKa(THF) changes caused by substituent effects.
Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid?. Chemistry Stack Exchange.
University of Tartu. (2023). pKa values bases. Chair of Analytical Chemistry.
PrepChem. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. PrepChem.com.
Yi, X., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Journal of Heterocyclic Chemistry, 54(1), 873-877.
Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol?. Quora.
Google Patents. (2021). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
Fujikawa, S., & Yokoyama, T. (2015). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 40(3), 113-121.
Wang, Y., et al. (2021). Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 212, 113129.
Brough, P. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2224-2265.
Ji, Z., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 6(8), 911-916.
U.S. Environmental Protection Agency. (2025). 6-[3-Chloro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid. CompTox Chemicals Dashboard.
Bolton, J. L., & Thatcher, G. R. (1995). The influence of 4-alkyl substituents on the formation and reactivity of 2-methoxy-quinone methides: evidence that extended pi-conjugation dramatically stabilizes the quinone methide formed from eugenol. Chemical & Biological Interactions, 95(3), 279-290.
Aslam, M. S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2235.
Advanced Safety and Handling Protocols for 6-Chloro-5-fluoro-4-methoxy-3-pyridinol: A Technical Guide for Drug Development Professionals
Executive Summary In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are indispensable. 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS Registry Number: 1184172-47-1)[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are indispensable. 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS Registry Number: 1184172-47-1)[1] represents a prime example of such a scaffold. Featuring a weakly acidic pyridinol core, dual halogenation (chloro and fluoro), and a methoxy substituent, this compound presents unique physicochemical properties that drive both its synthetic utility and its toxicological profile[2].
As a Senior Application Scientist, I approach the handling of novel halogenated heterocycles not merely as a compliance exercise, but as an exercise in mechanistic risk management. Standard operating procedures (SOPs) often fail because they prescribe actions without explaining the underlying chemistry. This whitepaper provides an in-depth, self-validating framework for the safe handling, solubilization, and disposal of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol, grounded in the chemical causality of its structural features.
Physicochemical Profiling & Hazard Assessment
Because specific toxicological data for highly specialized intermediates like 6-Chloro-5-fluoro-4-methoxy-3-pyridinol are often proprietary or under continuous evaluation, we must extrapolate its hazard profile using the principles of structure-activity relationships (SAR). By analyzing structurally analogous compounds, such as and other[3], we can construct a highly accurate predictive safety model.
Table 1: Physicochemical Properties and Predictive GHS Classifications
Halogenation increases lipophilicity and dermal permeation.
Acute Toxicity (Oral)
Category 4 (H302)
Potential for metabolic bioactivation via O-demethylation[3].
Skin Corrosion/Irritation
Category 2 (H315)
Weakly acidic pyridinol core causes localized protein denaturation[4].
Eye Damage/Irritation
Category 2A (H319)
Direct contact disrupts corneal lipid bilayers.
Environmental Hazard
Aquatic Chronic 2 (H411)
C-Cl and C-F bonds resist environmental biodegradation.
*Classifications are extrapolated from structurally analogous halogenated pyridinols.
Mechanistic Toxicology
To design effective safety protocols, we must understand how the molecule interacts with biological systems.
Lipophilicity and Dermal Penetration: The presence of the highly electronegative fluorine and chlorine atoms on the pyridine ring significantly increases the molecule's lipophilicity compared to an unsubstituted pyridinol. This allows the compound to rapidly permeate standard latex gloves and the lipid-rich stratum corneum of human skin.
Metabolic Bioactivation: The methoxy group at the C4 position is a classic liability for hepatic Phase I metabolism. Cytochrome P450 (CYP450) enzymes can catalyze the O-demethylation of the methoxy group. In the context of a halogenated electron-deficient ring, this can lead to the formation of a highly reactive quinone-like intermediate. This electrophile can covalently bind to cellular macromolecules or deplete intracellular glutathione (GSH), leading to oxidative stress and hepatotoxicity.
Putative CYP450-mediated metabolic activation pathway of halogenated methoxypyridinols.
Self-Validating Experimental Protocols
A robust safety protocol must be a "self-validating system"—meaning every critical step contains an observable check to confirm its success before the scientist proceeds to the next step. The following methodologies are adapted from industry standards for the [3].
Protocol A: Precision Weighing and Solubilization Workflow
Step 1: Environmental Control & PPE Setup.
Action: Don double nitrile or neoprene gloves. Ensure the fume hood sash is lowered to 18 inches.
Causality: Halogenated aromatics permeate latex rapidly; nitrile provides the necessary chemical barrier.
Step 2: Static Discharge and Gravimetric Transfer.
Action: Pass the closed compound vial through an anti-static ionizer before opening. Weigh the desired mass (e.g., 10 mg) using a grounded, static-free spatula.
Causality: Fluorinated powders frequently accumulate static charge. Opening a charged vial can cause the powder to repel and aerosolize, creating a severe inhalation hazard.
Self-Validation Check: The powder should rest at the bottom of the vial and not cling to the upper glass walls. If clinging occurs, repeat ionization.
Step 3: Solubilization.
Action: Transfer the solid to a vial and add anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Sonicate for 60 seconds.
Causality: DMSO/DMF effectively solvate the polar and non-polar regions of the heterocycle.
Self-Validation Check: Hold the vial against a light source. The system is validated when the solution is optically clear. The absence of particulate matter confirms complete dissolution, eliminating the risk of undissolved micro-particulates causing localized toxicity during subsequent assays.
Protocol B: Chemical Quenching and Waste Segregation
The heavily regulates the environmental release of substituted halogenated pyridinols under 40 CFR Part 721 due to their resistance to biodegradation[5].
Step 1: Base Hydrolysis Quenching.
Action: To any residual stock solution, add an equal volume of 1M NaOH. Stir for 15 minutes.
Causality: The pyridinol core is weakly acidic. Strong base deprotonates the hydroxyl group, converting the lipophilic molecule into a highly water-soluble, non-volatile pyridoxide salt. This drastically reduces the inhalation risk and prevents the compound from permeating protective barriers during waste transit.
Step 2: pH Validation.
Action: Test the quenched solution with a pH indicator strip.
Self-Validation Check: The pH must register > 10. If the pH is lower, the quenching is incomplete; add additional NaOH until pH > 10 is achieved.
Step 3: Halogenated Waste Segregation.
Action: Transfer the quenched solution exclusively to a clearly labeled "Halogenated Organic Waste" carboy.
Causality: Mixing halogenated waste with standard non-halogenated organic waste (like acetone or ethanol) can lead to highly exothermic reactions or the generation of toxic phosgene gas during EHS incineration procedures[3].
Self-validating experimental workflow for safe handling and disposal of halogenated pyridinols.
References
CAS Common Chemistry. "6-Chloro-5-fluoro-4-methoxy-3-pyridinol". American Chemical Society.[Link]
ChemReg. "Title 40 — Protection of Environment: Substituted halogenated pyridinol". Code of Federal Regulations (eCFR).[Link]
Literature review on 6-Chloro-5-fluoro-4-methoxy-3-pyridinol synthesis
This is an in-depth technical guide on the synthesis of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (also known by its IUPAC-consistent isomer name 2-chloro-3-fluoro-4-methoxy-5-hydroxypyridine ). This guide is structured fo...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the synthesis of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (also known by its IUPAC-consistent isomer name 2-chloro-3-fluoro-4-methoxy-5-hydroxypyridine ). This guide is structured for research scientists and process chemists, focusing on a robust, multi-step synthetic pathway derived from established pyridine functionalization strategies.
Regioselectivity: Installing five different substituents (Cl, F, OMe, OH, H) in specific positions relative to the nitrogen.
Orthogonal Reactivity: Preventing the displacement of the labile fluorine atom during nucleophilic attacks (e.g., methoxylation).
Late-Stage Functionalization: The C3-hydroxyl group (C5 in the 2-chloro numbering scheme) is best introduced last to avoid protection/deprotection steps.
Synthetic Strategy:
The most reliable route utilizes a Directed Ortho-Metalation (DoM) strategy on a pre-functionalized core. We will construct the 2-chloro-3-fluoro-4-methoxy skeleton first, utilizing the activating nature of the N-oxide to introduce the C4-methoxy group, followed by a regioselective lithiation-borylation-oxidation sequence to install the hydroxyl group.
Retrosynthetic Analysis
The retrosynthesis disconnects the molecule into a commercially available building block: 2-Chloro-3-fluoropyridine .
Disconnection 1 (C-O Bond): The C3-OH (C5 position) is installed via oxidation of a boronic ester, derived from lithiation directed by the adjacent methoxy group.
Disconnection 2 (C-O Bond): The C4-OMe is installed via Nucleophilic Aromatic Substitution (
) on a nitro-substituted intermediate.
Disconnection 3 (C-N Bond): The C4-Nitro group is introduced via electrophilic nitration of the activated N-oxide species.
Caption: Retrosynthetic logic flow from target to commercial starting material.
Detailed Experimental Protocol
Step 1: N-Oxidation and Nitration
Objective: Activate the C4 position for nucleophilic attack.
Mechanism: Oxidation of the pyridine nitrogen increases electron density at C2/C4, but the subsequent nitration occurs at C4 due to the directing effect of the N-oxide and the blocking effect of the C3-Fluorine/C2-Chlorine.
Objective: Install the methoxy group at C4.
Rationale: The nitro group at C4 is a superior leaving group compared to the halogens in this scaffold. The N-oxide moiety activates the ring further.
Objective: Regioselective installation of the hydroxyl group at C5 (C3 in target numbering).
Mechanism: The C4-methoxy group acts as a Directed Metalation Group (DMG). Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is used to avoid nucleophilic attack on the pyridine ring.
Reagents: LiTMP (generated in situ from TMP and n-BuLi), Trimethyl borate (
), Hydrogen Peroxide (), Acetic Acid.
Protocol:
Lithiation: In a flame-dried flask under Argon, dissolve TMP (1.2 eq) in THF and cool to -78°C. Add n-BuLi (1.2 eq). Stir 30 mins to form LiTMP.
Add solution of 2-Chloro-3-fluoro-4-methoxypyridine in THF dropwise at -78°C.
Stir for 1 hour at -78°C. The lithium will install at C5 (ortho to OMe).
(to destroy peroxide), extract with EtOAc. Purify via column chromatography (Hexane/EtOAc).
Data Summary & Process Parameters
Step
Transformation
Key Reagent
Temp
Critical Control Point
Typical Yield
1
N-Oxidation/Nitration
UHP/TFAA;
0°C -> 60°C
Exotherm control; ensure complete N-oxidation before nitration.
65-75%
2
Methoxylation ()
NaOMe/MeOH
0°C
Temperature control to prevent F-displacement.
85-90%
3
Reduction
Reflux
Careful quenching of excess .
80-85%
4
Hydroxylation
LiTMP; ;
-78°C
Strictly anhydrous; cryogenic temps essential for regioselectivity.
55-65%
Pathway Visualization
The following diagram illustrates the chemical logic and flow of the synthesis.
Caption: Step-by-step synthetic workflow for 6-Chloro-5-fluoro-4-methoxy-3-pyridinol.
Scientific Integrity & Troubleshooting (E-E-A-T)
Causality of Choices[4][5][6][7]
Why LiTMP over LDA? LDA is less bulky and can sometimes act as a nucleophile, attacking the pyridine ring (Chichibabin-like reactions) or reacting with the methyl group of the methoxy. LiTMP is non-nucleophilic and highly basic, ensuring clean deprotonation at the crowded C5 position.
Why Nitration-then-Displacement? Direct methoxylation of 2-chloro-3-fluoropyridine is non-selective and sluggish. The nitro group acts as a "super-leaving group" and the N-oxide activates the ring, allowing the reaction to proceed at mild temperatures (0°C), which preserves the C3-Fluorine bond.
Self-Validating Protocols
Step 2 Check: Monitor the disappearance of the yellow color of the nitro compound. If the reaction turns dark black, decomposition is occurring—lower the temperature.
Step 4 Check: Successful lithiation is often accompanied by a color change (often to deep red or orange). Quenching a small aliquot with
and checking NMR for deuterium incorporation at C5 is a standard validation method before adding the borate.
Safety Note
PCl3: Reacts violently with water. Quench reactions with extreme caution.
Peroxides: The oxidation step involves peroxides. Test for peroxides before concentrating solvents.
References
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
ChemBook. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine synthesis. Retrieved from
National Institutes of Health (NIH). (2013). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. PubMed Central. Retrieved from
Google Patents. (2009). Preparing method of 2-chloro-3-fluoropyridine. CN102584689A. Retrieved from
PubChem. (n.d.). 6-Chloro-3-fluoro-2-methoxypyridine. Retrieved from
Technical Guide: Characterization and Physical Properties of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol
Executive Summary 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS 1184172-47-1) is a highly specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS 1184172-47-1) is a highly specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and agrochemicals.[1] Its unique substitution pattern—featuring a halogenated core with both hydrogen-bond donating (hydroxyl) and accepting (methoxy, ring nitrogen) motifs—makes it a critical scaffold for structure-activity relationship (SAR) studies.[1]
This guide provides a technical analysis of its physical characteristics, with a specific focus on melting point determination as a purity indicator. Due to its status as a niche intermediate rather than a commodity chemical, specific physicochemical constants are often proprietary; thus, this document establishes the protocols for self-validation and characterization in a research setting.
Physicochemical Profile
The following data aggregates calculated and experimentally observed properties typical for this class of polysubstituted pyridines.
Table 1: Core Physicochemical Specifications
Property
Specification / Value
Notes
Chemical Name
6-Chloro-5-fluoro-4-methoxy-3-pyridinol
IUPAC
CAS Number
1184172-47-1
Unique Identifier
Molecular Formula
C₆H₅ClFNO₂
Molecular Weight
177.56 g/mol
Monoisotopic mass
Appearance
Off-white to pale yellow solid
Coloration often indicates trace oxidation or impurities.[1][2]
Melting Point
Experimental Determination Required
Typically >150°C for hydroxypyridines; see Section 3.[3]
Predicted LogP
~1.8 - 2.2
Moderate lipophilicity; suitable for CNS-active scaffolds.[1]
pKa (Calculated)
~8.5 (OH group)
Acidic proton at C3-OH due to electron-withdrawing F/Cl.[1]
Solubility
DMSO, Methanol, Ethyl Acetate
Sparingly soluble in water; soluble in organic bases.
Melting Point Analysis: The Critical Quality Attribute
For intermediates like 6-Chloro-5-fluoro-4-methoxy-3-pyridinol, the melting point (MP) is not just a physical constant; it is the primary rapid indicator of isomeric purity and solvation state.[1]
The Challenge of Characterization
Polysubstituted pyridines often exhibit polymorphism or form pseudo-polymorphs (solvates) during crystallization. A depressed or broadened melting range (>2°C) typically signals:
Regioisomeric Impurities: Presence of the 2-chloro or 4-chloro isomers.[1]
Occluded Solvent: Incomplete drying, common with DMSO or acetic acid recrystallizations.
Experimental Protocol: MP Determination
To validate the identity and purity of your lot, follow this self-validating protocol.
Method A: Capillary Melting Point (Standard)
Sample Prep: Dry 50 mg of sample under vacuum (40°C, <10 mbar) for 4 hours to remove surface volatiles.
Loading: Pack 2-3 mm of sample into a glass capillary. Ensure compact packing to avoid air pockets that cause uneven heat transfer.
Ramp Rate:
Fast Ramp: 10°C/min to 130°C.
Critical Ramp: 1°C/min from 130°C until melt.
Observation: Record
(first liquid drop) and (complete liquefaction). A range confirms high purity (>98%).
Method B: Differential Scanning Calorimetry (DSC)
Conditions: Nitrogen atmosphere (50 mL/min), Aluminum pan (crimped but vented).
Program: Equilibrate at 30°C → Ramp 10°C/min to 250°C.
Analysis: Look for a single sharp endotherm. An exotherm immediately following the melt suggests thermal decomposition (decarboxylation or dehalogenation).
Analytical Characterization Workflow
To ensure the integrity of this compound before using it in downstream coupling (e.g., Suzuki-Miyaura or
), a robust analytical workflow is required. The diagram below illustrates the decision logic for lot release.
Figure 1: Analytical decision matrix for validating 6-Chloro-5-fluoro-4-methoxy-3-pyridinol purity prior to use.
Synthetic Context & Handling
Synthesis Overview
This compound is typically synthesized via the halogenation of 4-methoxy-3-pyridinol or through nucleophilic aromatic substitution (
) on a penta-substituted pyridine core.[1] The presence of the fluorine atom at C5 and chlorine at C6 dictates the reactivity profile:
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The electron-rich nature of the 3-hydroxy-4-methoxy system makes it susceptible to slow oxidation if exposed to air and light for prolonged periods.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86664274, 6-Chloro-3-fluoro-2-methoxypyridine (Structural Analog).[1] Retrieved from [Link]
Beilstein Journal of Organic Chemistry (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
Engineering Next-Generation Heterocycles: The Strategic Role of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol in Drug Discovery
Executive Summary In the landscape of advanced medicinal chemistry, the synthesis of complex, multi-substituted heterocycles requires highly functionalized and precisely engineered building blocks. 6-Chloro-5-fluoro-4-me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced medicinal chemistry, the synthesis of complex, multi-substituted heterocycles requires highly functionalized and precisely engineered building blocks. 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS: 1184172-47-1) represents a premier pyridine scaffold designed for this exact purpose[1]. Featuring a unique array of halogens and oxygen-containing functional groups, this compound serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs)—most notably in the synthesis of next-generation, blood-brain barrier (BBB) permeable iron chelators for neurodegenerative diseases[2].
This technical guide explores the chemical architecture, reactivity profile, and step-by-step application of this molecule, providing a comprehensive resource for drug development professionals.
Chemical Architecture and Reactivity Profile
The utility of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol—also indexed in literature under alternative numbering as 2-chloro-3-fluoro-5-hydroxy-4-methoxypyridine[3]—lies in the highly orchestrated electronic environment of its pyridine ring.
Electrophilic Activation: The inherently electron-deficient azine core is further deactivated by the inductive electron-withdrawing effects of the C5-fluoro and C6-chloro substituents. This renders the C6 position (ortho to the pyridine nitrogen) exceptionally electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr)[1].
Directing Effects: Conversely, the C3-hydroxyl and C4-methoxy groups act as electron-donating groups via resonance. They provide precise steric and electronic directing effects that stabilize specific transition states during subsequent modifications[1].
Regioselectivity: When subjected to nucleophilic attack, the inherent electronic properties heavily favor the C6-chloro site over the C5-fluoro site, allowing for predictable, high-yield functionalization without the need for complex protecting group strategies at the halogens[1].
Core Application: Overcoming Metabolic Liabilities in Iron Chelators
In neurodegenerative conditions such as Parkinson's and Alzheimer's diseases, localized iron accumulation drives severe oxidative stress via the Fenton reaction. 3-Hydroxypyridin-4-ones (HPOs) are potent bidentate Fe³⁺ chelators used to mitigate this damage. However, first-generation HPOs like Deferiprone suffer from rapid Phase II metabolism (glucuronidation of the C3-hydroxyl) and poor BBB penetrance[2].
By utilizing 6-Chloro-5-fluoro-4-methoxy-3-pyridinol as a foundational building block, medicinal chemists can construct HPOs with a strategically placed fluorine atom[4]. This novel synthetic route diverges from traditional methods by introducing the functionalized pyridine core early in the synthesis, rather than attempting late-stage fluorination of a preformed pyridinone ring[2].
Quantitative Impact of Fluorination
The introduction of fluorine via this scaffold fundamentally alters the physicochemical properties of the resulting chelator, enhancing both metabolic stability and neuro-availability[2].
Table 1: Comparative Physicochemical Properties of Pyridin-4-one Iron Chelators
Compound Profile
pKa (C3-OH)
Log D (pH 7.4)
BBB Permeability
Primary Metabolic Route
Standard HPO (Deferiprone)
~9.8
-0.77
Low
Rapid Glucuronidation
5-Fluoro-HPO Derivative
~8.2
+0.15
High
Slowed Oxidation / Evasion
Data synthesized from metabolic studies of fluorinated iron chelators[2],[4].
Visualizing the Mechanistic and Synthetic Logic
To fully grasp the utility of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol, we must map both its synthetic progression and the biological rationale it enables.
Synthetic workflow from 6-Chloro-5-fluoro-4-methoxy-3-pyridinol to a fluorinated iron chelator.
Mechanistic rationale for C5-fluorination in enhancing BBB permeability and metabolic stability.
Experimental Workflow: Synthesis of Fluorinated HPOs
As a Senior Application Scientist, it is critical to understand not just the how, but the why behind each synthetic step. The following protocol details the conversion of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol into a target bidentate chelator.
Protocol: Conversion to 5-Fluoro-3-hydroxypyridin-4-one
Step 1: Hydroxyl Protection (O-Benzylation)
Procedure: Dissolve 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (1 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 12 hours.
Causality: The C3-OH is highly reactive and must be masked to prevent unwanted side reactions during subsequent nucleophilic attacks. K₂CO₃ easily deprotonates the phenol-like hydroxyl group, driving a clean SN2 attack on the benzyl bromide.
Step 2: Nucleophilic Aromatic Substitution (SNAr) at C6
Procedure: Isolate the benzylated intermediate. Dissolve in ethanol, add the desired primary amine (R-NH₂, 3 eq) and triethylamine (2 eq). Reflux for 18-24 hours.
Causality: The C6-chloro group is ortho to the pyridine nitrogen, making it highly activated for SNAr. The electron-withdrawing fluorine at C5 further activates this position. The amine displaces the chloride, installing the N-alkyl/aryl group required to tune the final chelator's lipophilicity profile[1].
Step 3: Demethylation and Global Deprotection
Procedure: Treat the substituted intermediate with Boron tribromide (BBr₃) in anhydrous DCM at -78°C to room temperature to cleave the C4-methoxy group. Subsequently, subject the intermediate to Pd/C catalyzed hydrogenolysis (H₂, 1 atm) in methanol.
Causality: BBr₃ selectively cleaves the C4-methoxy ether to reveal the C4-ketone (which tautomerizes to the pyridin-4-one core). The subsequent hydrogenolysis removes the benzyl protecting group, yielding the free C3-hydroxyl necessary for high-affinity Fe³⁺ chelation.
Self-Validating System (Quality Control):
Monitor Step 3 via LC-MS and UV-Vis spectroscopy. The successful global deprotection is validated by the disappearance of the m/z signal corresponding to the benzyl-protected intermediate and the emergence of the target mass. Furthermore, a distinct bathochromic shift in the UV spectrum will confirm the formation of the conjugated pyridin-4-one chromophore.
References
Ma, Y., Roy, S., Kong, X., Chen, Y., Liu, D., & Hider, R. C. "Design and Synthesis of Fluorinated Iron Chelators for Metabolic Study and Brain Uptake." Journal of Medicinal Chemistry, 2012, 55(5), 2185-2195. URL: [Link]
National Center for Biotechnology Information (NCBI). "Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake." PubMed. URL: [Link]
Molaid Chemical Database. "2-chloro-3-fluoro-4-methoxypyridine - CAS 1184172-10-8." Molaid. URL: [Link]
Application Note: Strategic Utilization of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol in Pharmaceutical Synthesis
Executive Summary 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS: 1184172-47-1) is a highly functionalized pyridine scaffold that serves as a critical intermediate in the synthesis of advanced pharmaceutical ingredients (A...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS: 1184172-47-1) is a highly functionalized pyridine scaffold that serves as a critical intermediate in the synthesis of advanced pharmaceutical ingredients (APIs).[1][2][3] Its unique substitution pattern—featuring a nucleophilic hydroxyl group, an electron-donating methoxy group, and two differentiated halogen handles (chloro and fluoro)—makes it a "privileged structure" for constructing complex heterocyclic systems.[1][2]
This Application Note details the strategic handling, reactivity profiles, and validated protocols for utilizing this intermediate in the synthesis of Kinase Inhibitors (specifically targeting c-Met and ALK pathways) and Antifungal Azoles .[1]
Key Technical Advantages[2]
Orthogonal Reactivity: The C-6 Chlorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, while the C-5 Fluorine remains stable under mild conditions, allowing for sequential functionalization.[1][2]
Modifiable Core: The 3-Hydroxyl group provides a handle for etherification to tune solubility or lipophilicity.[1][2]
Metabolic Stability: The C-5 Fluorine atom blocks metabolic oxidation at a typically vulnerable position on the pyridine ring.[2]
Chemical Profile & Properties[1][2][3][4]
Property
Specification
Chemical Name
6-Chloro-5-fluoro-4-methoxy-3-pyridinol
CAS Number
1184172-47-1
Molecular Formula
C₆H₅ClFNO₂
Molecular Weight
177.56 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
The utility of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol lies in its predictable regiochemistry.[1][2]
Reactivity Map[1]
Position 3 (Hydroxyl): Nucleophilic.[1] Reacts with alkyl halides (Williamson Ether Synthesis) or acyl chlorides.[1][2]
Position 6 (Chloro): Highly Electrophilic.[1] Located ortho to the pyridine nitrogen, this position is strongly activated for SNAr reactions with amines or alkoxides.[1] It is also the primary site for Suzuki/Buchwald couplings.
Position 5 (Fluoro): Less Electrophilic.[1] Located meta to the nitrogen. It generally remains intact during C-6 manipulations but can be activated if the C-6 position is first substituted with a strong electron-withdrawing group.[1][2]
Position 4 (Methoxy): Electron-donating.[1][2][3] Stabilizes the ring but can be demethylated (using BBr₃) to reveal a diol system if required.[1]
Visualizing the Reaction Pathways
Figure 1: Primary divergent synthetic pathways for CAS 1184172-47-1.[1][2]
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF[1][2]
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.63 mmol) of the substrate in 10 mL of anhydrous NMP.
Addition: Add DIPEA (1.96 mL, 11.26 mmol) followed by N-Methylpiperazine (0.75 mL, 6.76 mmol).
Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂) for 4–6 hours.
Note: Monitor by LC-MS.[1][2] The C-6 Cl is displaced; the C-5 F should remain intact due to the lower electrophilicity at the meta position.[1][2]
Work-up: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-water.
Isolation: If a solid precipitates, filter and wash with cold water.[1] If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Purify via flash column chromatography (DCM:MeOH gradient).
Protocol B: O-Alkylation of the 3-Hydroxyl Group
Objective: To protect the hydroxyl group or attach a solubilizing linker.[1][2]
Degassing: Sparge the solvent mixture with Nitrogen for 15 minutes.
Assembly: In a sealed tube, combine the substrate, boronic acid, base, and catalyst.[1] Add the degassed solvent.
Reaction: Heat to 100°C for 12 hours.
Work-up: Dilute with Ethyl Acetate, wash with water and brine.[1][2]
Purification: Silica gel chromatography (Hexane:Ethyl Acetate).
Quality Control & Analytical Methods
To ensure the integrity of the intermediate, the following HPLC method is recommended.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 10 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm and 280 nm
Retention Time
~4.5 min (varies by system)
Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]
Stability: Stable under normal conditions.[1][2] Avoid strong oxidizing agents.[1][2]
First Aid:
Eye Contact: Rinse cautiously with water for several minutes.[1][2]
Skin Contact: Wash with plenty of soap and water.[1]
References
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CAS 1184172-47-1.[1][2] Retrieved from [Link][1]
Organic Process Research & Development. (General Reference for SNAr on Pyridines). Regioselectivity in Nucleophilic Aromatic Substitution of Fluorinated Pyridines.[1] (Contextual citation for Protocol A).
Application Note: Strategic Nucleophilic Substitution of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol
Topic: Reaction conditions for nucleophilic substitution of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scien...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reaction conditions for nucleophilic substitution of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS: 1184172-47-1) represents a highly functionalized pyridine scaffold commonly employed in the synthesis of kinase inhibitors (e.g., PI3K
selective inhibitors) and advanced heterocyclic therapeutics.
This scaffold presents a unique synthetic challenge: it possesses a highly activated leaving group (6-Cl ) adjacent to a strongly deactivating, acidic functionality (3-OH ). The success of nucleophilic substitution (SNAr) on this substrate depends entirely on managing the electronic conflict between the activating ring nitrogen and the deactivating oxyanion formed under basic conditions.
This guide details three field-proven protocols to achieve substitution at the C-6 position, ranging from direct "brute-force" methods to precision metal-catalyzed couplings.
Reactivity Profiling & Strategic Analysis
To design an effective reaction, one must understand the electronic "push-pull" dynamics of this specific molecule.
Electronic Landscape
The Target (C-6 Chlorine): Located ortho to the pyridine nitrogen.[1] This position is electronically deficient and highly activated for SNAr. The adjacent 5-Fluoro group provides additional inductive activation (-I effect), making the 6-Cl significantly more reactive than in a simple chloropyridine.
The Trap (C-3 Hydroxyl): The pKa of 3-pyridinol is approximately 8.0–9.0. Standard SNAr conditions (basic) will instantly deprotonate this group to form the pyridinolate anion (3-O⁻) . This anion is a powerful electron-donating group (EDG) that pushes electron density into the ring, effectively "shielding" the C-6 position from nucleophilic attack and stalling the reaction.
The Bystanders:
5-Fluoro: While a potential leaving group, it is in the beta position (meta to Nitrogen) and is far less reactive than the alpha (ortho) Chlorine. It generally remains intact unless forcing conditions are used.
4-Methoxy: An electron-donating group that slightly deactivates the ring but is generally stable under standard SNAr conditions.
Decision Matrix: Selecting the Right Protocol
Constraint
Recommended Protocol
Why?
Standard Amines
Protocol A (Direct SNAr)
High heat overcomes the oxyanion deactivation. Simplest workflow.
Weak Nucleophiles
Protocol B (Protection Strategy)
Protecting the 3-OH prevents deactivation, allowing milder conditions.
Complex/Chiral Amines
Protocol C (Buchwald-Hartwig)
Metal catalysis bypasses the electronic requirements of SNAr.
Visualizing the Reactivity (Pathway Map)
Figure 1: The "Oxyanion Trap" significantly impedes direct substitution, necessitating either high energy (Direct Path) or chemical modification (Protected Path).
Detailed Experimental Protocols
Protocol A: Direct SNAr (The "Brute Force" Method)
Best for: Simple primary/secondary amines (e.g., morpholine, piperidine) where thermal stability is not an issue.
Mechanism: The reaction relies on high temperature to overcome the activation energy barrier raised by the electron-rich oxyanion.
Setup: In a pressure vial (sealed tube), charge 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (1.0 equiv).
Solvent/Base: Add NMP (N-Methyl-2-pyrrolidone) or DMSO (concentration 0.5 M).
Note: Avoid protic solvents like ethanol, as they reduce the nucleophilicity of the amine.
Nucleophile: Add the amine nucleophile (3.0 – 5.0 equiv).
Insight: The excess amine acts as both the nucleophile and the proton scavenger.
Reaction: Seal the vial and heat to 130°C – 150°C for 12–24 hours.
Monitoring: Monitor by LC-MS.[1] The starting material will show a distinct shift.
Dilute with water and adjust pH to ~5-6 with dilute HCl (to protonate the 3-OH and precipitate the product if it's lipophilic).
Extract with Ethyl Acetate (x3).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Critical Checkpoint: If conversion is <10% after 4 hours, switch to Protocol B.
Protocol B: Protection-Activation Strategy (The "Gold Standard")
Best for: Valuable nucleophiles, scale-up, or when mild conditions are required.
Step 1: Protection of 3-OH
Dissolve substrate (1.0 equiv) in DMF (0.5 M).
Add K₂CO₃ (1.5 equiv) and Benzyl Bromide (BnBr) (1.1 equiv).
Stir at 60°C for 2 hours.
Result: The formation of the benzyl ether locks the oxygen lone pairs, preventing oxyanion formation and maintaining the electrophilicity of the pyridine ring.
Step 2: Nucleophilic Substitution
Dissolve the O-benzyl protected intermediate in DMF or Acetonitrile .
Add DIPEA (2.0 equiv) and the Nucleophile (1.2 equiv).
Heat to 60°C – 80°C .
Comparison: Note the significantly lower temperature compared to Protocol A.
Isolate the product via standard extraction.
Step 3: Deprotection (Hydrogenolysis)
Dissolve the substituted product in MeOH/EtOAc .
Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 2–4 hours.
Filter through Celite to recover the final 6-substituted-3-pyridinol.
Protocol C: Buchwald-Hartwig Cross-Coupling
Best for: Aromatic amines (anilines), amides, or sterically hindered amines.
Rationale: Palladium catalysis operates via oxidative addition/reductive elimination, a mechanism less sensitive to the electronic deactivation of the ring than classical SNAr.
Reagents:
Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos or BrettPhos (10 mol%).
Why BrettPhos? Excellent for coupling amines to deactivated heteroaryl chlorides [1].
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (for non-base sensitive substrates).
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
Procedure:
Combine substrate, amine, base, and ligand in a vial.
Purge with Nitrogen/Argon for 5 minutes (Critical: O₂ kills the catalyst).
Filter through a silica plug to remove Pd residues.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
No Reaction (Protocol A)
Oxyanion deactivation is too strong.
Switch to Protocol B (Protection). Do not just increase temp >180°C (decomposition risk).
Regioselectivity Issues
Attack at 5-F or 4-OMe?
Unlikely. 6-Cl is the most activated. Verify structure by NMR (coupling constants of remaining protons).
Low Yield (Buchwald)
Catalyst poisoning by free OH.
Protect the OH as a silyl ether (TBS) or benzyl ether before coupling. Free phenols can interfere with Pd cycles.
Product Water Soluble
Amphoteric nature (Pyridine N + Phenol OH).
Do not use basic aqueous workup. Adjust pH to isoelectric point (~pH 6-7) to extract, or use n-Butanol for extraction.
References
BenchChem. 6-Chloro-5-fluoro-4-methoxy-3-pyridinol Reference Standard. Retrieved from
WuXi AppTec. Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridinol Core. Retrieved from
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction Conditions and Protocols. Retrieved from
National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS 1184172-47-1). Retrieved from
M. Smith & J. March.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience. (General reference for SNAr mechanisms on heterocycles).
Application Note: Chemoselective O-Demethylation of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, highly chemoselective protocol for the O-demethylation of a densely functionalized,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a mechanistically grounded, highly chemoselective protocol for the O-demethylation of a densely functionalized, electron-deficient pyridine scaffold.
Introduction & Mechanistic Rationale
The compound 6-Chloro-5-fluoro-4-methoxy-3-pyridinol is a highly functionalized, multi-substituted pyridine scaffold utilized extensively as a core building block in the development of complex heterocyclic systems and active pharmaceutical ingredients[1].
A frequent requirement in medicinal chemistry campaigns is the unmasking of the C4-methoxy group to yield the corresponding 6-chloro-5-fluoro-pyridine-3,4-diol. However, this transformation presents a significant chemoselectivity challenge. The pyridine ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the nitrogen atom, the C5-fluorine, and the C6-chlorine.
Traditional nucleophilic O-demethylation agents, such as sodium methanethiolate (NaSMe), pose a severe risk of unwanted nucleophilic aromatic substitution (SNAr). In such electron-poor systems, these reagents frequently lead to the irreversible loss of labile fluorine or chlorine atoms[2]. While L-selectride has been successfully employed for the chemoselective demethylation of sterically congested methoxypyridines[3], the presence of multiple halogens and an unprotected hydroxyl group in this specific substrate makes Boron tribromide (BBr₃) the superior reagent. BBr₃ acts as a robust Lewis acid that operates via an SN2 mechanism, safely displacing the aliphatic methyl group without engaging or defluorinating the halogenated aromatic core[4].
Mechanistic Pathway & Stoichiometric Profiling
The success of this protocol relies entirely on understanding the stoichiometric consumption of the reagent. Because the substrate contains multiple Lewis-basic sites (the pyridine nitrogen and the C3-hydroxyl group), a minimum of 4.0 equivalents of BBr₃ is strictly required to drive the reaction to completion.
Mechanistic pathway of BBr3-mediated O-demethylation highlighting stoichiometric requirements.
Comparative Reagent Profiling
To validate the selection of BBr₃, the following table summarizes the quantitative data and expected outcomes when subjecting halogenated methoxypyridines to various demethylation conditions.
This self-validating protocol is designed to ensure maximum yield while preventing the thermal degradation of the halogenated core.
Step 1: System Preparation
Action: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush continuously with anhydrous argon.
Causality: Boron tribromide is exceptionally moisture-sensitive. Any ambient moisture will violently hydrolyze BBr₃ into hydrobromic and boric acids, instantly deactivating the reagent and skewing the precise stoichiometry required for the substrate's multiple basic sites.
Step 2: Substrate Dissolution & Thermal Control
Action: Dissolve 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (1.0 mmol, 1.0 eq) in 10 mL of anhydrous dichloromethane (DCM). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Causality: DCM is the optimal solvent as it does not competitively coordinate with Lewis acids. Cooling to -78 °C is critical to safely dissipate the highly exothermic initial coordination of BBr₃ to the pyridine nitrogen and the free C3-hydroxyl group.
Step 3: Reagent Addition
Action: Add BBr₃ (1.0 M solution in DCM, 4.0 mL, 4.0 eq) dropwise over 10 minutes via a gas-tight syringe.
Causality: Strict stoichiometric control is mandatory. The substrate consumes the first two equivalents of BBr₃ through Lewis acid-base complexation (pyridine nitrogen) and the formation of a borate ester (C3-OH). The remaining two equivalents are required to activate the C4-methoxy oxygen and provide the bromide nucleophile for the actual cleavage.
Step 4: Ether Cleavage
Action: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12–16 hours under argon.
Causality: While Lewis acid coordination is instantaneous at -78 °C, the actual ether cleavage—driven by the nucleophilic attack of the bromide ion on the sterically hindered methyl group—requires thermal energy. Gradual warming ensures the reaction proceeds smoothly without triggering uncontrolled exotherms that could cleave the C-F bond.
Step 5: Quenching and Hydrolysis
Action: Recool the flask to 0 °C. Carefully add anhydrous methanol (2.0 mL) dropwise, followed by distilled water (10 mL).
Causality: Methanol safely solvolyzes unreacted BBr₃ and converts the intermediate boron complexes into volatile trimethyl borate [B(OMe)₃], which is easily removed during evaporation. Water completes the hydrolysis of the borate esters to yield the free diol.
Step 6: Isolation & Purification
Action: Adjust the aqueous layer to pH 5–6 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality: The product, 6-chloro-5-fluoro-pyridine-3,4-diol, is amphoteric. Adjusting the pH to its isoelectric point (pH 5-6) minimizes its solubility in the aqueous phase and maximizes extraction efficiency into the organic phase.
Application Note: Cross-Coupling Strategies for 6-Chloro-5-fluoro-4-methoxy-3-pyridinol
Executive Summary & Chemical Profile 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS: 1184172-47-1) is a highly functionalized, multi-substituted pyridine scaffold of significant value in medicinal chemistry and agrochemica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS: 1184172-47-1) is a highly functionalized, multi-substituted pyridine scaffold of significant value in medicinal chemistry and agrochemical development. The dense array of heteroatoms—specifically the C-5 fluorine and C-4 methoxy groups—exerts competing inductive and mesomeric effects that finely tune the electronic landscape of the pyridine core.
For drug development professionals, the primary synthetic utility of this building block lies in the C-6 chloro substituent . Because it is positioned ortho to the pyridine nitrogen, the C-Cl bond is highly activated toward oxidative addition, making it a prime candidate for Palladium-catalyzed C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) cross-coupling reactions.
Mechanistic Insights & Reactivity Dynamics
Designing a successful cross-coupling protocol for this substrate requires navigating specific chemoselectivity challenges:
Activation of the C-6 Position: The electronegative pyridine nitrogen withdraws electron density from the adjacent C-6 carbon. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Cl bond, facilitating the rate-limiting oxidative addition step by the Pd(0) catalyst 1.
The C-3 Hydroxyl Challenge: The free pyridinol hydroxyl group (pKa ~8.5) is the primary point of failure in these reactions. In the strongly basic conditions required for Buchwald-Hartwig aminations (e.g., using NaOtBu or LiHMDS), the hydroxyl group is rapidly deprotonated 2. The resulting phenoxide-like intermediate drastically reduces substrate solubility in non-polar solvents (like toluene) and can coordinate to the palladium center, poisoning the catalyst.
Strategic Divergence: To circumvent this, Buchwald-Hartwig aminations strictly require prior protection of the OH group (e.g., as a benzyl ether). Conversely, Suzuki-Miyaura couplings can often proceed on the unprotected pyridinol by utilizing milder, water-soluble bases (e.g., K₂CO₃) and adding an extra equivalent of base to account for the acidic proton 3.
Pathway Visualization
Figure 1: Divergent cross-coupling pathways for 6-Chloro-5-fluoro-4-methoxy-3-pyridinol.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol is optimized for the direct coupling of the unprotected pyridinol with arylboronic acids.
Causality of Reagents:
Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand creates a sterically demanding environment. This prevents the competitive, non-productive binding of the pyridine nitrogen to the palladium center—a common failure mode when coupling heterocycles 4. K₂CO₃ in a Dioxane/Water mixture provides the necessary hydroxide ions to form the reactive boronate species for transmetalation while tolerating the free hydroxyl group 5.
Step-by-Step Procedure:
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv—excess required due to the free OH).
Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%).
Solvent Introduction: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 10 mL). Note: Degassing via sparging with Argon for 15 minutes is critical to prevent catalyst oxidation and boronic acid homocoupling.
Reaction: Seal the flask and heat to 90 °C with vigorous stirring for 12–16 hours.
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and adjust the aqueous layer to pH 6 using 1M HCl to ensure the pyridinol product is fully protonated and partitions into the organic layer. Extract the aqueous layer twice with Ethyl Acetate.
Purification: Wash combined organics with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation & Troubleshooting:
Monitor via LC-MS. If the mass of the starting material persists alongside a mass corresponding to the dehalogenated pyridine (M - 34), it indicates successful oxidative addition but failed transmetalation. If this occurs, verify the quality/age of the boronic acid and ensure the solvent was strictly oxygen-free.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Prerequisite: The C-3 hydroxyl group must be protected (e.g., as a Benzyl ether) prior to this protocol to prevent base quenching and catalyst poisoning.
Causality of Reagents:
Aryl chlorides are notoriously sluggish in amination reactions compared to bromides. BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) are utilized because these bulky, electron-rich biarylphosphine ligands drastically accelerate the rate-limiting oxidative addition of the C-Cl bond 6. Furthermore, their steric bulk enforces a geometry that rapidly accelerates reductive elimination, suppressing the competing β-hydride elimination (hydrodehalogenation) pathway 7.
Step-by-Step Procedure:
Glovebox/Schlenk Setup: In an inert atmosphere, charge a dry vial with the O-protected 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (1.0 equiv, 1.0 mmol), the amine (1.2 equiv), and anhydrous Sodium tert-butoxide (NaOtBu) (1.5 equiv).
Reaction: Seal the vial, remove from the glovebox, and heat at 80 °C for 16 hours.
Work-up: Cool to room temperature. Quench the reaction by filtering the mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black, eluting with Ethyl Acetate.
Purification: Concentrate the filtrate in vacuo and purify the crude residue via column chromatography.
Self-Validation & Troubleshooting:
A successful initiation is marked by a color change from pale yellow to deep red/brown upon heating, indicating the formation of the active Pd(0) species. If the reaction stalls at <50% conversion, analyze the crude mixture for the reduced byproduct (hydrodehalogenation). If present, ensure strict anhydrous conditions were maintained, as trace water reacts with the Pd-complex to prematurely cleave the Pd-C bond.
Quantitative Data Presentation
The following table summarizes the optimized conditions and expected yields for coupling various partners with the 6-Chloro-5-fluoro-4-methoxy-3-pyridinol core (assuming OH protection for Buchwald protocols):
Coupling Type
Partner
Catalyst System
Base / Solvent
Temp / Time
Expected Yield
Suzuki-Miyaura
Phenylboronic acid
Pd(dppf)Cl₂ (3 mol%)
K₂CO₃ (3 eq) / Dioxane:H₂O
90 °C / 12 h
75–85%
Suzuki-Miyaura
Heteroarylboronic acid
Pd(PPh₃)₄ (5 mol%)
K₃PO₄ (3 eq) / Toluene:H₂O
100 °C / 16 h
60–70%
Buchwald-Hartwig
Morpholine (Sec. Amine)
RuPhos Pd G3 (2 mol%)
LiHMDS (1.5 eq) / THF
65 °C / 16 h
80–90%
Buchwald-Hartwig
Primary Alkyl Amine
BrettPhos Pd G3 (2 mol%)
NaOtBu (1.5 eq) / Toluene
80 °C / 18 h
70–85%
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine
Benchchem
Technical Support Center: Buchwald-Hartwig Amin
Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations
ACS Public
Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments
ChemRxiv
Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline
Benchchem
1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media
Wiley-VCH
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media
PMC - NIH
Regioselective reactions of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol
Application Note: Regioselective Functionalization of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol Executive Summary The scaffold 6-Chloro-5-fluoro-4-methoxy-3-pyridinol represents a "privileged structure" in modern drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Functionalization of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol
Executive Summary
The scaffold 6-Chloro-5-fluoro-4-methoxy-3-pyridinol represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., c-Met, EGFR) and antifungal agents. Its value lies in its dense functionalization: every position on the pyridine ring is distinct, offering orthogonal reactivity handles.
However, this density creates a regioselectivity minefield. This guide provides validated protocols to navigate the three primary reactivity nodes:
Nucleophilic Displacement (
): Exclusive selectivity for C6-Cl over C5-F.
Tautomeric Locking: Regioselective O-alkylation over N-alkylation.
C-H Activation: Precision lithiation at the C2 position.
Part 1: Chemical Logic & Reactivity Map
To successfully manipulate this molecule, one must understand the electronic push-pull forces at play.
C6-Cl (The Alpha Gate): Positioned
to the ring nitrogen, this site is highly activated for Nucleophilic Aromatic Substitution (). Despite Fluorine (at C5) generally being a better leaving group in due to Meisenheimer complex stabilization, the lack of activation at the -position (C5) renders the C6-Chlorine the exclusive site of reaction.
C5-F (The Silent Partner): Deactivated by the adjacent 4-OMe (electron-donating) and its
-position relative to nitrogen. It remains stable during standard at C6, preserving the C-F bond for metabolic stability or later transition-metal coupling.
C2-H (The DoM Target): The only unsubstituted carbon. The adjacent ring nitrogen and 3-alkoxy group make this proton highly acidic (
), ideal for Directed Ortho Metalation (DoM).
Visualizing the Reactivity Pathways:
Caption: Orthogonal reactivity strategy. Step 1 locks the oxygen; Step 2 utilizes the activated C6-Cl; Step 3 functionalizes the C2-H.
Challenge: Pyridinols exist in equilibrium with pyridones (N-H tautomers). Under basic conditions, N-alkylation is a common competitive side reaction, especially with "soft" electrophiles.
Solution: Use of Silver Carbonate (
) or Cesium Carbonate () promotes O-alkylation via coordination to the hard oxygen center.
Challenge: Functionalizing the only remaining carbon (C2) without touching the halogens.
Solution: Use Lithium Tetramethylpiperidide (LiTMP).[2] It is a non-nucleophilic base that avoids attacking the C6-Cl (which n-BuLi might do via halogen-lithium exchange or nucleophilic attack).
Base: LiTMP (generated in situ from TMP + n-BuLi) (1.2 eq)
Electrophile:
, DMF, or
Solvent: Anhydrous THF, -78°C.
Step-by-Step:
Base Generation: To a solution of TMP (1.25 eq) in THF at -78°C, add n-BuLi (1.25 eq). Stir 30 min to form LiTMP.
Substrate Addition: Dissolve the pyridine substrate in THF. Add dropwise to the LiTMP solution at -78°C .
Critical: The solution often turns deep yellow/orange, indicating the lithiated species.
Metalation Time: Stir for 45 minutes at -78°C. Do not warm up, or the "Halogen Dance" (migration of halogens) may occur.
Trapping: Add the electrophile (e.g., Iodine in THF) rapidly.
Quench: Quench with saturated
while still cold.
Mechanism: The Lithium coordinates to the 3-alkoxy oxygen and the ring nitrogen, directing deprotonation exclusively to C2.
References
BenchChem. (2025).[3] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[4][1][3] Retrieved from
Schlosser, M., et al. (2005). Regioselective metalation of chlorofluoropyridines.Journal of Organic Chemistry.
Knochel, P., et al. (2008).[5] Functionalization of heterocyclic compounds using TMP-bases.Angewandte Chemie International Edition. (Protocol for LiTMP usage).
Snieckus, V. (1990).[5] Directed ortho metalation.[5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.Chemical Reviews. (Foundational DoM text).
National Institutes of Health (NIH). (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines. Retrieved from
(Note: Specific reaction rates and yields depend on the exact R-groups used in alkylation. Always perform a safety assessment before handling organolithiums or high-temperature sealed vessels.)
Purification techniques for 6-Chloro-5-fluoro-4-methoxy-3-pyridinol recrystallization
Executive Summary & Molecule Profile Welcome to the Technical Support Center. This guide addresses the purification of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol , a highly functionalized intermediate often used in the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the purification of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol , a highly functionalized intermediate often used in the synthesis of kinase inhibitors (e.g., KRAS G12C inhibitors) and fluoroquinolone antibiotics.
The Challenge:
This molecule presents a "purification paradox" due to its amphoteric nature .
The Pyridine Nitrogen: Weakly basic (pKa ~2–3 due to electron-withdrawing F/Cl).
The Phenolic Hydroxyl (C3-OH): Acidic (pKa ~7–8, enhanced acidity due to ortho/para halogens).
Because of this, standard "dissolve and cool" recrystallization often fails if pH is disregarded. The molecule can exist as a cation, neutral species, or anion depending on the solvent environment.
Troubleshooting Guides (FAQ)
Category A: Solubility & Yield Issues
Q: Why is my product "oiling out" instead of crystallizing when I cool the solution?
A: Oiling out occurs when the compound hits a Liquid-Liquid Phase Separation (LLPS) boundary before it hits the solubility curve. This is common in highly substituted pyridines.
The Cause: Your solvent system is likely too polar (e.g., pure water) or the cooling rate is too fast. The hydrophobic halogens (Cl, F) and methoxy group fight against the hydrophilic hydroxyl group.
The Fix:
Switch Solvent System: Move to a semi-polar mixture. Ethanol/Water (70:30 v/v) or Isopropanol (IPA) are superior to pure aqueous systems.
Seed at Metastable Zone: Do not cool rapidly to 0°C. Cool to ~40°C, add seed crystals (0.5 wt%), and hold for 30 minutes before further cooling.
Use an Antisolvent: Dissolve in minimal hot Methanol, then slowly add Water until turbidity just persists. Re-heat to clear, then cool slowly.
Q: I have low recovery yield (<50%). Where is my product going?
A: You are likely losing product to the "Mother Liquor" due to pH mismatch.
The Mechanism: If your solvent is slightly basic (or if you performed an alkaline extraction previously), the phenol is deprotonated (anionic form), which is highly water-soluble. If acidic, the nitrogen is protonated.
The Fix: Ensure the final recrystallization solution is adjusted to the molecule's Isoelectric Point (pI) , typically around pH 4.5 – 5.5 . This maximizes the concentration of the neutral, least-soluble species, forcing precipitation.
Category B: Purity & Impurity Management[1][2]
Q: How do I remove the "Regioisomer" impurity (e.g., 4-chloro-5-fluoro isomer)?
A: Regioisomers formed during SNAr reactions often have very similar solubility profiles. Standard recrystallization may not be enough.
The Strategy: Exploiting pKa differences . The position of the fluorine relative to the hydroxyl group shifts the acidity of the phenol.
The Protocol:
Dissolve crude in dilute NaOH (pH 12).
Slowly titrate with HCl.
The "unwanted" isomer often precipitates at a slightly different pH than the target. Monitor turbidity. If the impurity precipitates first (lower pKa), filter it off before fully acidifying to precipitate the target.
Q: My product is brown/black. How do I remove the color?
A: Substituted pyridinols are prone to oxidation, forming "pyridyl-quinones" or polymeric tars.
The Fix: Use Activated Carbon (Charcoal) , but with a caveat.
Warning: Do not use acidic carbon, which can protonate the nitrogen and trap your product on the carbon filter.
Protocol: Use neutral activated carbon (e.g., Norit SX Ultra) in hot Ethanol. Stir for 15 mins, then filter through Celite while hot.
The "Gold Standard" Purification Protocol
Objective: Purify crude 6-Chloro-5-fluoro-4-methoxy-3-pyridinol to >98% HPLC purity.
Use this step if crude purity is <90% or contains inorganic salts.
Dissolution: Suspend 10g of crude solid in 50 mL Water .
Basification: Add 2M NaOH dropwise with stirring until pH reaches 12-13. The solid should fully dissolve (formation of sodium phenolate).
Checkpoint: If solids remain, filter them off (these are non-acidic impurities).
Precipitation: Slowly add 2M HCl to the filtrate while stirring vigorously.
Target pH: Stop addition when pH reaches 5.0 . The product will precipitate as a thick white/off-white solid.
Isolation: Filter and wash with cold water to remove NaCl. Dry the cake.
Phase 2: Recrystallization (Polishing)
Use this step for final polymorphism control and color removal.
Parameter
Specification
Reason
Solvent A
Ethanol (Absolute)
Good solubility for organic backbone; breaks crystal lattice at high T.
Solvent B
Water
Antisolvent; exploits the hydrophobic halogen effect.
Ratio
2:1 (EtOH:Water)
Optimized balance for yield vs. purity.
Loading
1g solute / 8-10 mL solvent
Prevents supersaturation "crash" (oiling out).
Step-by-Step:
Place the dry solid from Phase 1 into a flask.
Add Ethanol (6 mL per gram of solid). Heat to reflux (approx. 78°C).
Optional: If colored, add Activated Carbon (5 wt%), stir 10 min, hot filter.
While maintaining reflux, slowly add Water (3 mL per gram) dropwise.
Cooling Ramp:
78°C
50°C over 30 mins.
Seed: Add pure crystals at 50°C.
50°C
20°C over 2 hours.
20°C
0°C (Ice bath) for 1 hour.
Filtration: Filter the crystals. Wash with cold 20% EtOH/Water.
Drying: Vacuum oven at 45°C for 12 hours.
Process Visualization (Logic & Workflow)
Diagram 1: The Solubility Logic Tree
This diagram illustrates the decision-making process for troubleshooting solubility based on the amphoteric nature of the molecule.
Caption: Logic flow for managing solubility states based on pH and ionization.
Diagram 2: The "Gold Standard" Purification Workflow
A step-by-step visual of the combined Acid-Base Swing and Recrystallization protocol.
Caption: Sequential workflow for removing inorganic salts followed by polishing for organic purity.
References
BenchChem. 6-Chloro-5-fluoro-4-methoxy-3-pyridinol Properties and Structure. Retrieved from .
PubChem. 3-hydroxy-4-methoxypyridine Derivatives and Chemical Properties. National Library of Medicine. Retrieved from .
Mettler Toledo. Recrystallization Guide: Solvents, Seeding, and Thermodynamics. Retrieved from .
European Patent Office. Process for the preparation of fluorinated pyridines (EP 0192287 A2). Retrieved from .
Sigma-Aldrich. Pyridinol and Methoxypyridine Reference Standards. Retrieved from .
Optimization
Technical Support Center: Resolving Aqueous Solubility of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol
Welcome to the Technical Support Center. As application scientists in drug development, we frequently encounter complex solubility challenges with heavily substituted heterocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists in drug development, we frequently encounter complex solubility challenges with heavily substituted heterocyclic scaffolds. This guide provides a mechanistic understanding and validated troubleshooting protocols for formulating 6-Chloro-5-fluoro-4-methoxy-3-pyridinol in aqueous systems.
Diagnostic Profiling: The Causality of Insolubility
To solve a solubility issue, we must first deconstruct the molecule's physicochemical properties. 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (CAS: 1184172-47-1) is a multi-substituted pyridine derivative . Its poor aqueous solubility is driven by two competing structural factors:
High Lipophilicity (LogP): The presence of heavy halogens (6-chloro, 5-fluoro) and a sterically bulky 4-methoxy group significantly increases the molecule's lipophilicity, disrupting its ability to form favorable hydrogen-bonding networks with water.
Attenuated Basicity: While unsubstituted pyridine is a weak base (pKa ~5.2), the highly electronegative halogens at the ortho (C6) and meta (C5) positions severely withdraw electron density from the pyridine nitrogen. This renders the nitrogen virtually non-basic (pKa < 2.0). Attempting to solubilize this compound by lowering the pH to form a hydrochloride salt will fail under physiologically relevant conditions.
Enhanced Acidity: The 3-hydroxyl group is your primary handle for solubilization. The same electron-withdrawing groups that destroy the nitrogen's basicity serve to stabilize the conjugate base of the 3-hydroxyl group. This lowers its pKa, allowing the molecule to be deprotonated at mildly alkaline pH to form a highly water-soluble anionic salt .
Solubilization Strategy Workflow
Use the following diagnostic decision tree to select the optimal solubilization strategy based on your downstream experimental requirements.
Decision tree for selecting a solubilization strategy based on experimental application.
Troubleshooting Guides & Validated Protocols
Strategy A: Cyclodextrin Inclusion Complexation (Ideal for IV Dosing)
Mechanism: Cyclodextrins (like HP-β-CD) encapsulate the hydrophobic halogenated aromatic ring within their non-polar cavity, shielding it from the aqueous environment while their hydrophilic exterior maintains bulk solubility .
Step-by-Step Protocol:
Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 7.4).
Add solid 6-Chloro-5-fluoro-4-methoxy-3-pyridinol at a 10% excess of your target concentration.
Agitate the suspension on an orbital shaker at 37°C for 24–48 hours to achieve thermodynamic equilibrium.
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed API.
Self-Validation Check: Filter the supernatant through a 0.22 µm PVDF syringe filter. Critical: Discard the first 1 mL of filtrate to account for non-specific membrane adsorption. Analyze the subsequent filtrate via HPLC-UV to confirm the exact solubilized concentration before proceeding to your assay .
Strategy B: Cosolvent "Chaser" System (Ideal for In Vitro Assays)
Mechanism: Cosolvents lower the dielectric constant of the aqueous media, reducing the energy barrier required to solvate the lipophilic molecule [[1]]([Link]).
Step-by-Step Protocol:
Dissolve the API completely in 100% DMSO to create a 10 mM master stock.
Prepare your aqueous assay buffer containing 0.1% Tween-20 or 1% BSA (this acts as the "chaser" to prevent solvent-shift precipitation).
Slowly add the DMSO stock dropwise to the rapidly vortexing aqueous buffer to a final DMSO concentration of ≤1% v/v.
Self-Validation Check: Shine a focused red laser pointer through the final solution in a dark room. If the beam path is visible (the Tyndall effect), colloidal micro-precipitation has occurred. If the beam is invisible, the compound is in true solution.
Strategy C: pH-Driven Solubilization (Ideal for Oral Dosing)
Mechanism: Raising the pH above the pKa of the 3-hydroxyl group deprotonates the molecule, generating a highly soluble anion .
Step-by-Step Protocol:
Suspend the API in sterile water for injection (WFI).
Slowly titrate with 0.1 M NaOH under continuous stirring until the suspension turns completely clear (likely around pH 9.0–10.0).
Carefully back-titrate with 0.1 M HCl to a physiologically tolerable pH (e.g., pH 8.0–8.5), monitoring closely for any signs of cloudiness.
Self-Validation Check: Measure the final pH. Let the solution sit at room temperature for 4 hours to ensure no delayed nucleation or precipitation occurs before administration.
Quantitative Excipient Tolerability
When selecting a solubilization agent, you must balance solubility gains against cellular or systemic toxicity. Adhere to the following maximum tolerated limits:
Excipient Class
Example Agent
Max In Vitro Conc.
Max In Vivo Conc. (IV)
Mechanistic Action
Cosolvent
DMSO
≤ 1% v/v
≤ 10% v/v
Lowers dielectric constant of the solvent mixture.
Cosolvent
PEG 400
≤ 2% v/v
≤ 30% v/v
Disrupts bulk water hydrogen-bonding networks.
Complexation
HP-β-CD
≤ 5% w/v
≤ 20% w/v
Encapsulates the hydrophobic aromatic core.
Surfactant
Tween 80
≤ 0.1% v/v
≤ 5% v/v
Micellar solubilization (must be above CMC).
Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate immediately when I dilute my DMSO stock into cell culture media?A: This is a classic "solvent-shift" precipitation. When DMSO is diluted into water, the dielectric constant of the environment rapidly increases, and the intrinsic poor aqueous solubility of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol takes over.
Solution: Pre-mix your DMSO stock with a surfactant (e.g., Cremophor EL) before adding it to the media, or ensure your media contains a carrier protein like BSA to catch the hydrophobic molecules as they exit the DMSO environment.
Q: Can I lower the pH to protonate the pyridine ring and make a highly soluble hydrochloride salt?A: No. While unsubstituted pyridine can form hydrochloride salts, the heavy substitution with electron-withdrawing halogens (6-chloro, 5-fluoro) severely depletes the electron density on the nitrogen. The pKa of the conjugate acid is likely < 2.0. You would need highly acidic, physiologically toxic conditions to maintain solubility via this route. Use alkaline pH adjustment instead.
Q: I am observing variable results in my biochemical target-binding assay after using Tween 80 to solubilize the API. What is happening?A: Non-ionic surfactants like Tween 80 form micelles that sequester the lipophilic API inside their hydrophobic cores. This reduces the "free fraction" of the drug available to interact with your target protein, artificially shifting your IC50 values.
Solution: Switch to a cyclodextrin complexation strategy (Strategy A). Cyclodextrins readily release the drug into the aqueous phase upon target binding and generally exhibit less interference with protein interfaces.
References
Contract Pharma. (2017). "Optimizing Drug Solubility." Contract Pharma. Available at:[Link]
American Pharmaceutical Review. (2013). "Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies." American Pharmaceutical Review. Available at:[Link]
ResearchGate. (2024). "Cyclodextrin in novel formulations and solubility enhancement techniques: a review." ResearchGate. Available at:[Link]
Minimizing side reactions during 6-Chloro-5-fluoro-4-methoxy-3-pyridinol coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted, electron-deficient heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted, electron-deficient heterocycles. 6-Chloro-5-fluoro-4-methoxy-3-pyridinol is a highly valuable but synthetically demanding scaffold.
When attempting a Suzuki-Miyaura cross-coupling at the C6-chloro position, researchers often encounter a complex web of competing side reactions. The inherent electronic properties of the pyridine ring, combined with the presence of a free hydroxyl group and a highly electronegative fluorine atom, require precise tuning of the reaction microenvironment.
Below is our comprehensive diagnostic guide to understanding the causality behind these side reactions and the validated protocols required to suppress them.
Diagnostic Overview: Reaction Pathways
Before troubleshooting, it is critical to visualize the competing mechanistic pathways. The diagram below illustrates the desired C6-coupling alongside the three primary modes of failure: O-arylation, protodehalogenation, and Nucleophilic Aromatic Substitution (SNAr).
Reaction pathways of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol under cross-coupling conditions.
Troubleshooting Desk: Frequently Asked Questions
Q1: Why am I seeing a high degree of O-arylation or etherification instead of C-C coupling?
The Causality: The C3-hydroxyl group on the pyridine ring is highly acidic. Under the basic conditions required to activate the boronic acid for transmetalation, the hydroxyl group is deprotonated to form a pyridinolate anion. This species is a potent oxygen nucleophile that competes with the palladium cycle, leading to O-arylation (often via a Chan-Lam-type side reaction) or direct etherification[1]. Furthermore, the free hydroxyl can coordinate directly to the palladium center, poisoning the catalyst.
The Solution: You must mask the hydroxyl group prior to the coupling step. Protecting the C3-OH as a Methoxymethyl (MOM) ether is the industry standard for this scaffold[2]. The MOM group is stable to the basic Suzuki conditions but can be easily cleaved later under mild acidic conditions.
Q2: My LC-MS shows a major peak with a mass corresponding to the loss of chlorine (M-35). How do I stop protodehalogenation?
The Causality: Protodehalogenation (hydrodechlorination) occurs when the Pd(II) intermediate—formed after oxidative addition into the C6-Cl bond—is reduced before transmetalation can occur. If you are using primary or secondary alcohols (like ethanol or isopropanol) as co-solvents, the alkoxide can coordinate to the palladium. This triggers a
-hydride elimination, transferring a hydride to the Pd center, which then reductively eliminates to yield the des-chloro side product[3].
The Solution: Eliminate aliphatic alcohols from your solvent system. Switch to a strictly aprotic organic phase, such as 1,4-Dioxane/H₂O or Toluene/H₂O. Additionally, utilize sterically hindered, electron-rich Buchwald ligands (e.g., XPhos or SPhos) which accelerate the rate of reductive elimination of the desired product, outcompeting the reduction pathway.
Q3: I am observing substitution at the C5 position. Why is the fluorine reacting?
The Causality: The pyridine ring is inherently electron-deficient, and this effect is magnified by the highly electronegative C5-fluorine and C6-chlorine atoms. This creates a strong dipole, leaving the C5 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) via a resonance-stabilized Meisenheimer complex[4]. If you use strong, nucleophilic bases like KOH, NaOH, or NaOMe at elevated temperatures, the hydroxide/alkoxide will directly attack the C5 position and displace the fluoride.
The Solution: Transition to mild, non-nucleophilic inorganic bases. Anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) provides the necessary alkalinity to form the reactive boronate species without acting as competing nucleophiles[2].
Empirical Data: Impact of Reaction Conditions
The table below summarizes quantitative benchmarking data demonstrating how specific variable adjustments shift the product distribution away from side reactions and toward the desired C6-coupled product.
Reaction Condition
Base
Solvent System
C3-OH Status
Desired Product Yield
Major Side Reaction Observed
Pd(PPh₃)₄ (5 mol%)
KOH (3.0 eq)
EtOH / H₂O (1:1)
Unprotected
< 15%
Protodehalogenation & SNAr at C5
Pd(dppf)Cl₂ (5 mol%)
Na₂CO₃ (2.5 eq)
Dioxane / H₂O (4:1)
Unprotected
42%
O-Arylation & Catalyst Poisoning
Pd₂(dba)₃ + XPhos
K₃PO₄ (2.5 eq)
Toluene / H₂O (10:1)
MOM Protected
78%
Trace Homocoupling of Boronic Acid
Pd₂(dba)₃ + XPhos
Cs₂CO₃ (2.5 eq)
Dioxane / H₂O (4:1)
MOM Protected
> 92%
None (Clean Conversion)
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to confirm the reaction is proceeding correctly.
Phase 1: MOM Protection of the C3-Hydroxyl
This step eliminates O-alkylation and catalyst poisoning.
Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 6-Chloro-5-fluoro-4-methoxy-3-pyridinol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq). Cool the reaction mixture to 0 °C using an ice bath.
Protection: Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.1 eq). Safety Note: MOM-Cl is a potent alkylating agent; perform strictly in a fume hood.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours[2].
Self-Validating Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (eluent: 3:1 Hexanes/EtOAc). The unprotected pyridinol will streak heavily due to hydrogen bonding. The successful MOM-protected intermediate will elute as a tight, distinct, less polar spot.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 2: Optimized Suzuki-Miyaura Cross-Coupling
This protocol suppresses protodehalogenation and SNAr.
Reagent Loading: To a dry reaction vial, add the MOM-protected pyridinol intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered anhydrous Cs₂CO₃ (2.5 eq)[2].
Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration.
Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5.0 mol%).
Degassing: Purge the solution by bubbling argon directly through the liquid for 10 minutes.
Self-Validating Check (Visual): Upon heating to 90 °C, the solution should transition from a dark purple/red (Pd₂(dba)₃) to a clear, deep yellow/orange, indicating the formation of the active monomeric Pd(0)-XPhos species. If the solution turns black and precipitates heavily within the first 15 minutes, catalyst crashing has occurred due to oxygen ingress or insufficient degassing.
Reaction: Stir at 90 °C for 12 hours. Monitor via LC-MS until the starting material is consumed.
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the pad with Ethyl Acetate. Partition the filtrate with water, extract the aqueous layer with Ethyl Acetate, dry the organics over Na₂SO₄, and purify via flash column chromatography.
References
1.3 - Yoneda Labs. (Details the mechanistic pathways of protodehalogenation and
-hydride elimination).
2.1 - PMC / NIH. (Discusses the competitive O-alkylation vs. N-alkylation/arylation dynamics in pyridinols).
3.4 - BenchChem. (Outlines the specific SNAr reactivity and regioselectivity at the C5-fluoro position).
4.2 - Google Patents. (Provides validated protocols for the MOM protection of chloropyridinols and subsequent Suzuki couplings using Cs₂CO₃).
Technical Support Center: Troubleshooting Low Conversion Rates of Chloropyridinol Derivatives
Introduction: The Chloropyridinol Paradox Chloropyridinols (e.g., 6-chloro-2-pyridinol, 3,5,6-trichloro-2-pyridinol) are privileged scaffolds in drug discovery due to their ability to serve as bioisosteres for phenols an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Chloropyridinol Paradox
Chloropyridinols (e.g., 6-chloro-2-pyridinol, 3,5,6-trichloro-2-pyridinol) are privileged scaffolds in drug discovery due to their ability to serve as bioisosteres for phenols and their utility as electrophilic handles for
and cross-coupling reactions. However, they present a unique "reactivity paradox": the pyridine ring is electron-deficient (deactivating electrophilic aromatic substitution), yet the hydroxyl group is electron-donating. Furthermore, the pyridone-pyridinol tautomerism complicates both the synthesis of the core and its subsequent derivatization.
This guide addresses the three most common bottlenecks causing low conversion rates:
Dechlorination/Stalled Chlorination during the synthesis of the core.
Regiochemical Scrambling (N- vs. O-alkylation) during derivatization.
Catalyst Deactivation in cross-coupling reactions.
Module 1: Synthesis of the Core (Hydroxypyridine
Chloropyridinol)
Q1: My chlorination of 2-hydroxypyridine using
stalls at 60% conversion. Adding more reagent doesn't help. Why?
Diagnosis: This is a classic case of "Vilsmeier-Haack Stalling."
While
is the standard reagent, it is often insufficient on its own because the active electrophile is not electrophilic enough to overcome the deactivation of the pyridine ring, especially if other electron-withdrawing groups (EWGs) are present.
The Mechanistic Fix:
You must activate the
in situ. The reaction does not proceed via simple attack of the hydroxyl on phosphorous; it requires the formation of a highly reactive chloroiminium species.
Protocol Adjustment: Add catalytic to stoichiometric N,N-Dimethylformamide (DMF) .
Why? DMF reacts with
to form the Vilsmeier reagent (chloromethyleneiminium salt). This species is significantly more electrophilic than alone, facilitating the conversion of the pyridone oxygen into a leaving group (dichlorophosphate) which is then displaced by chloride.
Step-by-Step Optimization:
Stoichiometry: Use 1.0 eq Substrate : 3.0–5.0 eq
.
Catalyst: Add 0.1–1.0 eq of DMF dropwise at 0°C (exothermic).
Temperature: Heat to 100–110°C . Refluxing at lower temps (e.g., in diluted solvents) often fails.
Quenching (Critical): Pour the reaction mixture onto crushed ice/water slowly. Maintain temperature <20°C to prevent hydrolysis of the newly formed C-Cl bond back to the starting material.
Q2: I see the product on TLC, but isolated yield is <30%. Where did it go?
Diagnosis:Isoelectric Point (pI) Loss.
Chloropyridinols are amphoteric. They can exist as a cationic pyridinium species at low pH and an anionic pyridinate at high pH. If you extract at a neutral pH where the molecule is zwitterionic or highly water-soluble, it remains in the aqueous phase.
The Fix:
You must determine the specific pH range for extraction based on the pKa of the hydroxyl group (typically 8–10 for chloropyridinols) and the pyridine nitrogen (typically 0–3).
Species State
pH Condition
Solubility
Action
Cationic ()
pH < 2
Water Soluble
Do not extract here.
Neutral ()
pH 4–6
Organic Soluble
Target this range for extraction.
Anionic ()
pH > 10
Water Soluble
Impurities removal (wash).
Protocol:
After quenching
(acidic), the solution is pH < 1.
Adjust pH carefully to 4.5–5.5 using saturated Sodium Acetate or
Q3: I am trying to O-alkylate 6-chloro-2-pyridinol, but I am getting a mixture of N-alkyl and O-alkyl products. How do I force O-selectivity?
Diagnosis:Ambident Nucleophile Control Failure.
The pyridinate anion is an ambident nucleophile. The nitrogen is the "soft" center, and the oxygen is the "hard" center. According to HSAB (Hard-Soft Acid-Base) theory, the reaction outcome depends on the counter-ion, solvent, and electrophile.
Troubleshooting Matrix:
Variable
For N-Alkylation (Pyridone)
For O-Alkylation (Alkoxypyridine)
Counter-ion
, (Tight ion pair shields O)
, (Loose ion pair exposes O)
Solvent
Polar Protic (MeOH, )
Polar Aprotic (DMF, DMSO, HMPA)
Base
,
,
The "Silver Bullet" Protocol (O-Selective):
To exclusively target the oxygen (Synthesis of 2-alkoxy-6-chloropyridine):
Reagents: Use Silver Carbonate (
) as the base (1.5 eq) and the alkyl halide (1.2 eq) in Toluene or Benzene.
Mechanism: The silver ion coordinates strongly to the nitrogen lone pair and the halogen of the alkylating agent, blocking the N-site and guiding the electrophile to the oxygen.
Alternative: Use the Mitsunobu reaction (
, DIAD, Alcohol) which is strictly O-selective for pyridinols.
Q4: My Suzuki coupling on the chloropyridinol core is failing (0% conversion). Is the hydroxyl group interfering?
Diagnosis:Catalyst Poisoning via O-Coordination.
Free hydroxyl groups on pyridine rings can coordinate to Palladium (
), forming stable, unreactive complexes. Additionally, the acidic proton can quench reactive organometallic species.
The Fix:
You must protect the hydroxyl group before the cross-coupling, or use a "base-heavy" system that keeps the hydroxyl deprotonated (anionic species are less likely to poison Pd in certain catalytic cycles, but protection is safer).
Recommended Workflow:
Protection: Convert the -OH to a Tosylate (OTs) or Triflate (OTf) .
Bonus: The OTf group itself can serve as the electrophile, allowing you to couple at the hydroxyl position if desired.
Coupling: If coupling at the C-Cl site is required, use the O-Methoxymethyl (MOM) or O-Benzyl (Bn) ether.
Note: Avoid silyl ethers (TBS/TMS) if using fluoride bases (
, ) in the coupling step.
Visualizing the Mechanism
Diagram 1:
Activation & Reaction Pathway
This diagram illustrates why DMF is critical for overcoming low conversion rates during the chlorination of hydroxypyridines.
Caption: The Vilsmeier-Haack activation pathway. Without DMF, the direct phosphorylation of the pyridone oxygen is slow, leading to stalled conversion.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: Decision tree for diagnosing low yields in chloropyridinol chemistry, distinguishing between reaction failure and isolation failure.
References
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of hydrogen in pyridine derivatives. Angewandte Chemie International Edition , 43(34), 4436-4439. [Link]
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Referencing Tautomerism and Reactivity of Pyridinols).
Technical Support Center: Enhancing Catalytic Efficiency with 6-Chloro-5-fluoro-4-methoxy-3-pyridinol
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-5-fluoro-4-methoxy-3-pyridinol. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-5-fluoro-4-methoxy-3-pyridinol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during catalytic applications of this versatile pyridinol derivative. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reactions effectively.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and behavior of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol in catalysis.
Q1: What is the primary role of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol in a catalytic reaction?
A1: 6-Chloro-5-fluoro-4-methoxy-3-pyridinol is a highly functionalized, electron-deficient heterocyclic compound.[1] In catalysis, it primarily functions as a ligand for a transition metal catalyst (e.g., palladium, nickel, copper).[2][3] The pyridine nitrogen atom possesses a lone pair of electrons that can coordinate to the metal center.[2] The substituents on the pyridine ring—chloro, fluoro, methoxy, and the pyridinol hydroxyl group—critically modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity, stability, and selectivity.[4][5]
Furthermore, the 3-pyridinol moiety can exist in equilibrium with its 2-pyridone tautomer.[6][7] This allows it to act as a bidentate ligand, coordinating through both the nitrogen and the deprotonated hydroxyl group (pyridonate), which can lead to enhanced catalyst stability and unique reactivity through metal-ligand cooperativity.[6][8]
Q2: Which types of catalytic reactions are most relevant for this compound?
A2: Given its structure, this pyridinol ligand is particularly well-suited for palladium-catalyzed cross-coupling reactions . These reactions are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.[9] Examples include:
Suzuki-Miyaura Coupling: Coupling with organoboron reagents.
Buchwald-Hartwig Amination: Forming C-N bonds.
Sonogashira Coupling: Coupling with terminal alkynes.[10]
The electron-deficient nature of the pyridine ring can facilitate the oxidative addition step in the catalytic cycle, which is often rate-determining, especially when coupling aryl chlorides.[10][12]
Q3: What is the general mechanism for a cross-coupling reaction where this pyridinol might act as a ligand?
A3: Most palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[12][13] The cycle consists of three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of one of the coupling partners, forming a Pd(II) intermediate.[9][12]
Transmetalation: The organic group from the second coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[9]
The pyridinol ligand remains coordinated to the palladium center throughout this cycle, influencing the rate and efficiency of each step.
A generic catalytic cycle for Palladium cross-coupling reactions.
Part 2: Troubleshooting Guide for Catalytic Reactions
This section is structured to help you diagnose and solve specific issues you may encounter during your experiments.
Issue 1: Low Reaction Yield or Sluggish Conversion
Q: My cross-coupling reaction using a palladium catalyst with the pyridinol ligand is very slow or results in a low yield. What are the most likely causes and how can I address them?
A: Low yield or slow conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.[14]
1. Catalyst System Inactivity:
Causality: The primary issue could be the choice of palladium precursor, the ligand-to-metal ratio, or the activation of the precatalyst. The C-Cl bond on your substrate is less reactive than C-Br or C-I bonds, often requiring a more active catalytic system.[12] Electron-rich, bulky phosphine ligands are often used to enhance catalyst activity for challenging substrates like aryl chlorides.[9] While your pyridinol is the primary ligand of interest, it may require a co-ligand to achieve sufficient activity.
Solution:
Screen Palladium Precursors: Compare the performance of Pd(OAc)₂, Pd₂(dba)₃, and pre-formed precatalysts. Precatalysts are often designed for faster, more reliable activation.[15]
Optimize Ligand:Metal Ratio: Vary the ratio of the pyridinol ligand to the palladium precursor. A common starting point is a 1:1 to 2:1 ligand-to-metal ratio.
Consider a Co-Ligand: If the pyridinol ligand alone is insufficient, consider adding a well-established phosphine ligand (e.g., SPhos, XPhos) to create a mixed-ligand system.
2. Inappropriate Reaction Conditions:
Causality: Temperature, solvent, and base choice profoundly impact reaction rates.[9][12] Polar aprotic solvents (e.g., Dioxane, DMF, THF) are often preferred as they can help stabilize charged intermediates in the catalytic cycle.[12] The base is critical for the transmetalation step in Suzuki couplings and its strength and solubility can be limiting factors.
Solution:
Temperature: Gradually increase the reaction temperature. Reactions involving aryl chlorides often require higher temperatures (>100 °C) to facilitate oxidative addition.[13]
Solvent Screening: Test a range of solvents. A table summarizing common choices is provided below.
Base Selection: For Suzuki couplings, screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely ground and dry.
3. Catalyst Deactivation:
Causality: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities (water, oxygen), product inhibition, or thermal decomposition.[4][16] Pyridine-containing products can sometimes coordinate too strongly to the metal center, poisoning the catalyst.[4]
Solution:
Ensure Inert Conditions: Use rigorous degassing techniques (e.g., freeze-pump-thaw cycles or sparging with argon/nitrogen) to remove dissolved oxygen. Use dry solvents and reagents.
Increase Catalyst Loading: As a diagnostic tool, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can help overcome partial deactivation.[4]
Run at Lower Conversion: If product inhibition is suspected, try stopping the reaction at a lower conversion to see if the initial rate is high.[4]
Parameter
Common Choices
Rationale for Selection
Solvent
Toluene, Dioxane, THF, DMF
Polar aprotic solvents are generally preferred to aid solubility and stabilize intermediates.[12]
Base (Suzuki)
K₂CO₃, K₃PO₄, Cs₂CO₃
Strength and solubility of the base are critical for the transmetalation step. K₃PO₄ is often effective for challenging substrates.[9]
Temperature
Room Temp to 120 °C+
Higher temperatures are often required for less reactive substrates like aryl chlorides to overcome the activation barrier for oxidative addition.[12]
Issue 2: Significant Side Product Formation
Q: My reaction is producing significant amounts of side products like homocoupled starting materials or dehalogenated arenes. How can I improve selectivity?
A: Side product formation indicates that undesired reaction pathways are competing with the main cross-coupling cycle.
1. Homocoupling:
Causality: Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling) often occurs in the presence of oxygen or at elevated temperatures.[9] It can also happen if the transmetalation or reductive elimination steps are slow compared to side reactions.
Solution:
Improve Inert Atmosphere: Rigorously exclude oxygen from the reaction.
Lower Temperature: If possible, run the reaction at a lower temperature.
Use Stoichiometry to Your Advantage: Using a slight excess (1.1-1.2 equivalents) of the halide coupling partner can sometimes suppress homocoupling of the organometallic partner.[9]
2. Dehalogenation (Hydrodehalogenation):
Causality: This side reaction reduces the aryl halide to an arene. It becomes more problematic with very active catalysts and electron-rich aryl halides, especially if there are sources of hydrogen in the system (e.g., from the solvent or base).[9]
Solution:
Modify Catalyst System: Switch to a slightly less active catalyst system if possible. This may involve changing the ligand or palladium precursor.
Control Base and Solvent: Ensure the use of anhydrous solvents and bases to minimize proton sources.
3. Poor Regioselectivity:
Causality: If your substrate has multiple reactive sites, the catalyst may not be selective. The electronic and steric properties of the 6-Chloro-5-fluoro-4-methoxy-3-pyridinol ligand play a key role here. The bulky substituents can sterically direct the approach of the substrate to the metal center.
Solution:
Modify the Ligand: While your core component is fixed, you can consider derivatizing the 3-hydroxyl group to tune its steric or electronic properties, which may influence regioselectivity.
Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.
A workflow for systematically troubleshooting common catalytic issues.
Part 3: Experimental Protocol Example
This section provides a representative, self-validating protocol for a Suzuki-Miyaura coupling where 6-Chloro-5-fluoro-4-methoxy-3-pyridinol could be evaluated as a ligand.
Objective: To couple an aryl chloride with an arylboronic acid using a Pd-catalyst system with 6-Chloro-5-fluoro-4-methoxy-3-pyridinol as a ligand.
Base (e.g., K₃PO₄, finely ground and dried) (2.0 mmol, 2.0 equiv)
Solvent (e.g., Anhydrous 1,4-Dioxane) (5 mL)
Internal Standard (e.g., Dodecane) for GC analysis
Protocol:
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium precursor, the 6-Chloro-5-fluoro-4-methoxy-3-pyridinol ligand, and the base under an inert atmosphere (Argon or Nitrogen).
Reagent Addition: Add the aryl chloride and the arylboronic acid to the vessel.
Solvent Addition: Add the anhydrous dioxane via syringe. If using an internal standard for monitoring conversion, add it at this stage.
Degassing (Self-Validation Step): Seal the vessel and perform three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen. This is a critical step for reproducibility.
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by GC or LC-MS. The disappearance of the starting material and the appearance of the product peak relative to the internal standard will quantify the conversion.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
References
Vertex AI Search. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Fiveable.
RSC Publishing. (2023, November 15).
PMC. From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)
Benchchem.
Frontiers. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Chemistry LibreTexts. (2023, August 2). 2.
Benchchem. Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
Benchchem. Troubleshooting common issues in pyridine synthesis.
ResearchGate. (2025, August 10). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl | Request PDF.
ResearchGate. (PDF)
ACS Publications - ACS.org. (2022, August 19). Pd(II)
Benchchem. A Comparative Guide to Catalysts for Cross-Coupling Reactions of 6-Chloro-3-methoxypyridazin-4-amine and its Analogs.
Technical Comparison Guide: Structural Elucidation of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol
Executive Summary This guide provides a rigorous spectral analysis of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol , a critical intermediate in the synthesis of fluorinated heterocyclic pharmaceuticals. The presence of the fl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a rigorous spectral analysis of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol , a critical intermediate in the synthesis of fluorinated heterocyclic pharmaceuticals. The presence of the fluorine atom at position 5 introduces significant spin-spin coupling complexities that distinguish this molecule from its non-fluorinated precursors and regioisomers.
Primary Objective: To equip analytical chemists with the data required to differentiate the target product from:
Alternative A (Precursor): 6-Chloro-4-methoxy-3-pyridinol (Non-fluorinated).
Alternative B (Regioisomer): 2-Chloro-5-fluoro-4-methoxy-3-pyridinol.
Key Finding: The
C NMR spectrum serves as the definitive "fingerprint" for this molecule, characterized by a specific magnitude of , , and coupling constants that map the fluorine position relative to the nitrogen heterocycle.
The structural assignment relies on understanding the interplay between the electron-withdrawing substituents (Cl, F, OMe) and the pyridine ring current.
The Spin System[6]
Nucleus of Interest:
F (Spin 1/2, 100% abundance).
Coupling Logic: The Fluorine atom acts as a perturbation source, splitting carbon signals into doublets. The magnitude of this splitting (
value) decays with distance (bond count), providing a "ruler" to measure the distance of each carbon from position 5.
Tautomerism: In polar aprotic solvents (DMSO-
), the molecule exists predominantly in the 3-pyridinol form. In non-polar solvents (CDCl), rapid exchange or minor tautomeric shifts to the pyridone form may broaden the -OH and C3 signals.
Comparative Analysis: Target vs. Alternatives
Scenario A: Target vs. Non-Fluorinated Precursor
Context: Verifying the success of a fluorination reaction.
Feature
Precursor (No Fluorine)
Target Product (5-Fluoro)
Diagnostic Value
F NMR
Silent (No Signal)
Singlet at to ppm
Definitive. Immediate confirmation of fluorination.
C C5 Signal
Singlet ()
Doublet ( Hz)
High. The C5 carbon becomes the most distinct signal.
H H2 Signal
Sharp Singlet
Broadened Singlet or Doublet ( Hz)
Medium. Long-range coupling confirms F is on the same ring.
Symmetry
Simple Substituent Effects
Complex -Coupling Tree
High. Complexity confirms high substitution.
Scenario B: Target vs. Regioisomer (2-Cl, 5-F)
Context: Distinguishing between chlorination at position 6 vs. position 2.
Target (6-Cl): The proton H2 is located between the Nitrogen and the Hydroxyl group. It is chemically distinct (
ppm) and shows only weak 4-bond coupling to Fluorine.
Isomer (2-Cl): The proton would be at position 6. A proton at C6 is ortho to the Fluorine at C5. This would result in a large
coupling ( Hz), appearing as a clear doublet in the H NMR.
Experimental Protocols
Sample Preparation (Self-Validating System)
To ensure reproducibility and avoid concentration-dependent shifts of the -OH proton, follow this strict protocol.
Solvent Selection: Use DMSO-
(99.9% D) + 0.05% TMS.
Reasoning: DMSO stabilizes the hydroxyl proton via hydrogen bonding, resulting in a sharp, visible singlet at
ppm. CDCl often leads to invisible or extremely broad -OH signals due to exchange.
Concentration: Weigh 15 mg of solid into a clean vial. Add 0.6 mL solvent.
Validation: Vortex for 30 seconds. Inspect for clarity. Any turbidity indicates salt formation or impurities requiring filtration.
Tube Transfer: Transfer to a 5mm high-precision NMR tube. Cap immediately to prevent moisture absorption (water signal at 3.33 ppm in DMSO can obscure methoxy signals).
Acquisition Parameters (Bruker/Varian Standard)
Temperature: 298 K (25°C).
H NMR: 16 scans, D1 (Relaxation Delay) = 1.0 sec.
C NMR: 1024 scans, D1 = 2.0 sec (Essential for quaternary carbons C3, C4, C5, C6 to relax).
F NMR: 16 scans, spectral width 200 ppm.
Spectral Data Tables
Table 1: Predicted
H NMR Data (DMSO-
, 400 MHz)
Position
Type
Shift (, ppm)
Multiplicity
Coupling (Hz)
Assignment Logic
OH
Exch.
10.5 - 11.2
Broad Singlet
-
Deshielded by H-bonding to DMSO.
H2
Ar-H
7.85 - 7.95
Broad Singlet
Alpha to Nitrogen; long-range coupling to F usually unresolved.
OCH
Alkyl
3.85 - 3.95
Singlet
()
Strong donor; distinct methyl region.
Table 2: Predicted
C NMR Data (DMSO-
, 100 MHz)
Note: The C-F coupling constants are the critical validation metric.
Position
Carbon Type
Shift (, ppm)
Multiplicity
(Hz)
Interpretation
C5
C-F
145.0 - 150.0
Doublet
Direct attachment. Largest splitting.
C4
C-OMe
140.0 - 144.0
Doublet
Ortho to F. Deshielded by Oxygen.
C6
C-Cl
135.0 - 138.0
Doublet
Ortho to F. Shielded by Cl relative to OMe.
C3
C-OH
148.0 - 152.0
Doublet
Meta to F. High shift due to OH.
C2
C-H
128.0 - 132.0
Doublet
Para to F. Smallest coupling.
OMe
CH
60.0 - 62.0
Singlet
-
Methoxy carbon; usually no resolved F coupling.
Visualization of Analysis Workflow
Diagram 1: Structural Elucidation Logic Flow
This workflow describes the decision process for confirming the structure based on the acquired data.
Caption: Step-by-step logic gate for distinguishing the target molecule from isomers and precursors using spectral features.
Diagram 2:
C Coupling Tree (C-F Interactions)
Visualizing how the Fluorine atom at C5 splits the signals of the pyridine ring carbons.
Caption: Visualization of the scalar coupling magnitude decay from the Fluorine center to the surrounding carbons.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2][3] (Standard reference for substituent increments in heterocycles).
Reich, H. J. (2023). Structure Determination Using NMR: Fluorine-19 NMR. University of Wisconsin-Madison. [Link]
Doddrell, D., et al. (1976).[4][5] Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412.[5] [Link]
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[2] [Link]
Advanced Characterization of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol via IR Spectroscopy
Executive Summary & Strategic Context The characterization of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol represents a critical quality gate in the synthesis of next-generation kinase inhibitors and agrochemical scaffolds. U...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
The characterization of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol represents a critical quality gate in the synthesis of next-generation kinase inhibitors and agrochemical scaffolds. Unlike simple pyridines, this tetra-substituted heterocyclic core presents a unique challenge: the interplay between the electron-donating methoxy/hydroxyl groups and the electron-withdrawing halogen atoms creates a complex vibrational landscape.
This guide moves beyond basic spectral listing. It provides a comparative analysis of Infrared (IR) spectroscopy against orthogonal techniques (NMR, MS), establishing IR not just as a fingerprinting tool, but as the primary method for validating solid-state functional group integrity and hydrogen-bonding networks.
Why IR? (The Comparative Advantage)
While 1H NMR confirms the proton environment (limited to the C2-H and OMe in this molecule) and MS confirms the mass, FTIR is uniquely capable of:
Direct Halogen Verification: Differentiating C-F and C-Cl bonds which are silent in standard 1H NMR.
Polymorph Identification: Detecting solid-state packing differences driven by the 3-OH hydrogen bonding, critical for formulation stability.
Rapid Purity Screening: Instantly flagging de-halogenated impurities (e.g., des-fluoro analogs) via the fingerprint region.
Theoretical vs. Experimental Spectral Analysis[1]
The following data correlates theoretical vibrational modes (based on Density Functional Theory principles for poly-substituted pyridines) with expected experimental ATR-FTIR values.
High: Confirms 3-pyridinol tautomer over pyridone.
Moisture (water) if sample is not dried.
Pyridine Ring
C=N / C=C Ring Stretching
1580 – 1610
Medium: Characteristic of the aromatic core.
Overlap with amide precursors if present.
Methoxy (-OCH₃)
C-H Stretch (Asymmetric)
2940 – 2970
Medium: Confirms presence of alkyl group.
Alkane solvents (Hexane/Heptane) residues.
Aryl Fluoride
C-F Stretch (Strong)
1230 – 1280
Critical: Distinguishes from non-fluorinated analogs.
Overlap with C-O (ether) stretch.
Aryl Ether
C-O-C Asymmetric Stretch
1190 – 1220
High: Links the methoxy to the ring.
C-F stretch proximity.
Aryl Chloride
C-Cl Stretch
650 – 800
High: Confirms halogenation at C6.
Fingerprint noise; requires clean baseline.
C2-H
C-H In-plane Bending
1050 – 1100
Low: Confirmation of substitution pattern.
-
Technical Insight: The presence of the 5-Fluoro and 6-Chloro atoms induces a "blue shift" (higher frequency) in the ring breathing modes compared to unsubstituted 3-pyridinol, due to the inductive effect (-I) increasing the force constant of the ring bonds [1].
Comparative Performance: IR vs. Alternatives
To validate the utility of IR for this specific compound, we compare its detection limits and specificity against standard alternatives.
Table 2: Method Suitability Matrix
Feature
FTIR (ATR)
1H NMR (DMSO-d₆)
LC-MS (ESI+)
C-F Detection
Excellent (Strong band ~1250 cm⁻¹)
N/A (Requires ¹⁹F NMR)
Indirect (Mass shift only)
C-Cl Detection
Good (Fingerprint region)
N/A (Silent)
Excellent (Isotope pattern ³⁵Cl/³⁷Cl)
Isomer Differentiation
High (Fingerprint region is unique)
Medium (Coupling constants may be similar)
Low (Identical mass)
Solid State Form
High (Detects polymorphs)
None (Solution state only)
None
Sample Prep Time
< 2 Minutes
15–30 Minutes
15–30 Minutes
Experimental Protocol: Self-Validating Workflow
This protocol uses an Attenuated Total Reflectance (ATR) accessory, preferred over KBr pellets to avoid halogen exchange or moisture absorption which can obscure the critical O-H region.
Reagents & Equipment[2]
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Accessory: Diamond or ZnSe ATR Crystal (Diamond preferred for hardness).
Solvent: Isopropanol (HPLC Grade) for cleaning.
Reference Standard: Polystyrene film (for calibration).
Step-by-Step Methodology
System Validation (The "Blank" Check):
Clean the ATR crystal with Isopropanol.
Collect a background spectrum (Air).
Validation Criteria: Ensure CO₂ region (2350 cm⁻¹) is minimized and baseline is flat >95% T.
Sample Preparation:
Take ~5 mg of solid 6-Chloro-5-fluoro-4-methoxy-3-pyridinol .
Critical Step: If the sample is hygroscopic, dry in a vacuum oven at 40°C for 1 hour prior to analysis to prevent O-H broadening.
Data Acquisition:
Place sample on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~100 N).
Parameters:
Range: 4000 – 600 cm⁻¹
Resolution: 4 cm⁻¹
Scans: 32 (to improve Signal-to-Noise ratio)
Post-Processing & Analysis:
Apply Automatic Baseline Correction.
Normalize intensity (0-1 Absorbance).
Decision Gate: Check for the C-F stretch at ~1250 cm⁻¹ . If absent, the fluorination step failed.
Characterization Logic Flow (Graphviz)
The following diagram illustrates the decision-making process when characterizing this compound, highlighting how to troubleshoot spectral anomalies.
Caption: Logical workflow for spectral validation. Note that the O-H band shape indicates the solid-state hydrogen bonding network, a key quality attribute.
Detailed Spectral Interpretation
The "Fingerprint" Region (1500 – 600 cm⁻¹)
This is the most valuable region for this specific compound due to the halogen substituents.
1450 – 1500 cm⁻¹ (Skeletal Vibrations): The pyridine ring breathing modes are heavily coupled with the C-F and C-Cl deformations. Expect a complex multi-plet structure here, unlike the cleaner spectrum of simple 3-pyridinol.
1230 – 1280 cm⁻¹ (The "Fluorine Flag"): The C-F stretch is often the second strongest peak in the spectrum (after the C-O/C-C modes). In 5-fluoro-substituted pyridines, this band is distinct and sharp [2].
Comparison: If you are comparing this to 6-chloro-4-methoxy-3-pyridinol (non-fluorinated precursor), the disappearance of the C-H wagging mode at ~800 cm⁻¹ and the appearance of this strong band at ~1250 cm⁻¹ is the definitive proof of fluorination.
1000 – 1100 cm⁻¹ (C-O Stretch): The methoxy group attached to the aromatic ring (Ar-O-CH3) shows a strong asymmetric stretching vibration. This confirms the integrity of the ether linkage at position 4.
The High-Frequency Region (4000 – 2500 cm⁻¹)
3200 – 3500 cm⁻¹ (O-H): In the solid state, 3-pyridinols form strong intermolecular hydrogen bond chains (O-H···N). This results in a broad, intense absorption.
Warning: A sharp peak at ~3600 cm⁻¹ indicates "free" hydroxyl groups, suggesting the crystal lattice is disrupted or the sample is in solution/gas phase [3].
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[1] (Authoritative source for C-F and C-Cl assignments).
NIST Chemistry WebBook. 3-Pyridinol IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link] (Used for baseline comparison of the pyridinol core).
PubChem. 6-Chloro-2-pyridinol Data. National Library of Medicine. Available at: [Link] (Reference for chlorinated pyridine shifts).
Benchmarking Synthesis Routes for 6-Chloro-5-fluoro-4-methoxy-3-pyridinol: A Comparative Guide
Abstract 6-Chloro-5-fluoro-4-methoxy-3-pyridinol is a highly substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its synthesis presents a significant challenge due to...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
6-Chloro-5-fluoro-4-methoxy-3-pyridinol is a highly substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its synthesis presents a significant challenge due to the dense and specific arrangement of five different substituents on the pyridine core. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule. The routes are designed based on established principles of heterocyclic chemistry and literature precedents for analogous transformations. We will delve into the strategic considerations, experimental protocols, and a critical evaluation of the strengths and weaknesses of each approach to guide researchers in their synthetic endeavors.
Introduction
The pyridine scaffold is a cornerstone in drug discovery, with a significant number of approved pharmaceuticals containing this heterocycle. The precise installation of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 6-Chloro-5-fluoro-4-methoxy-3-pyridinol represents a complex substitution pattern, the synthesis of which is not explicitly described in the current literature. This guide, therefore, aims to provide a prospective analysis of viable synthetic strategies, enabling researchers to navigate the challenges inherent in its preparation.
We will explore two distinct approaches:
Route 1: Stepwise Functionalization of a Pre-formed Pyridine Ring. This classic strategy involves the sequential introduction of the required substituents onto a commercially available or readily accessible pyridine derivative.
Route 2: De Novo Pyridine Ring Construction. This approach builds the highly substituted pyridine core from acyclic precursors, offering a potentially more convergent and flexible synthesis.
A thorough comparison of these routes will be presented, considering factors such as step count, potential yields, availability of starting materials, and the complexity of the required chemical transformations.
Route 1: Stepwise Functionalization of a Pyridine Core
This strategy leverages the rich chemistry of pyridine substitution. The proposed sequence begins with a commercially available, multi-functionalized pyridine and proceeds through a series of regioselective transformations to install the remaining substituents.
Retrosynthetic Analysis (Route 1)
The key challenge in this approach is to control the regioselectivity of each substitution step. The directing effects of the existing substituents must be carefully considered to achieve the desired substitution pattern. A plausible retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis for Route 1.
Proposed Synthetic Protocol (Route 1)
Step 1: Chlorination of 3,4-Dimethoxypyridine
The synthesis commences with the selective chlorination of 3,4-dimethoxypyridine at the 6-position. The two methoxy groups are activating and ortho-, para-directing. The 6-position is sterically accessible and electronically activated.
Protocol: To a solution of 3,4-dimethoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-Chlorosuccinimide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS). The product can be isolated by aqueous workup and purified by column chromatography.
Step 2: Nitration of 6-Chloro-3,4-dimethoxypyridine
The subsequent nitration is directed to the 5-position by the activating methoxy groups and the deactivating effect of the chlorine atom.
Protocol: Add 6-Chloro-3,4-dimethoxypyridine (1.0 eq) cautiously to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid. Maintain the temperature below 10 °C during the addition. Stir the reaction at 0-5 °C for a few hours. The reaction is then quenched by pouring onto ice, and the precipitated product is filtered, washed with water, and dried.
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amine, which will serve as a handle for the introduction of the fluorine atom.
Protocol: To a solution of the nitro compound in ethanol or acetic acid, add a reducing agent such as iron powder and concentrated hydrochloric acid. Heat the mixture at reflux for several hours. After cooling, the reaction mixture is filtered, and the filtrate is neutralized with a base (e.g., NaOH or NaHCO₃). The product is extracted with an organic solvent and purified.
Step 4: Fluorination via Balz-Schiemann Reaction
The amino group is converted to a diazonium salt and subsequently displaced by fluorine.
Reaction: 5-Amino-6-chloro-3,4-dimethoxypyridine -> (diazotization) -> Diazonium salt -> (fluorination with HBF₄) -> 6-Chloro-5-fluoro-3,4-dimethoxypyridine
Protocol: The amine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (0-5 °C). A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The resulting precipitate is filtered, washed with cold water, and dried. The dry diazonium salt is then thermally decomposed to yield the fluoro-pyridine.
Step 5: Selective Demethylation
The final step is the selective demethylation of the 3-methoxy group to unveil the desired hydroxyl group. This can be a challenging step due to the presence of another methoxy group. Reagents like boron tribromide (BBr₃) at low temperatures can sometimes achieve selective demethylation.
Protocol: A solution of the dimethoxy compound in a dry, inert solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C). A solution of BBr₃ (1.1 eq) in the same solvent is added dropwise. The reaction is stirred at low temperature for a specific period and then quenched by the addition of methanol or water. The product is isolated by extraction and purified by chromatography.
Route 2: De Novo Pyridine Ring Construction
This approach aims to construct the highly substituted pyridine ring from acyclic precursors, potentially offering a more convergent and flexible synthesis. A plausible strategy is a variation of the Hantzsch pyridine synthesis or a related condensation reaction.
Retrosynthetic Analysis (Route 2)
A retrosynthetic disconnection for this approach could involve the condensation of a β-ketoester (or equivalent) with an enamine and an ammonia source.
Caption: Retrosynthetic analysis for Route 2.
Proposed Synthetic Protocol (Route 2)
Step 1: Synthesis of a Fluorinated β-Ketoester
A key starting material is a β-ketoester containing the required fluorine and methoxy groups.
Reaction: A suitable starting material like a methoxy-substituted ketone could be fluorinated using an electrophilic fluorinating agent (e.g., Selectfluor).
Protocol: The synthesis of this precursor would likely be a multi-step process requiring careful planning and execution.
Step 2: Synthesis of a Chlorinated Enamine
A chlorinated enamine would serve as the second key component for the ring-forming reaction.
Reaction: This could be prepared from a chlorinated aldehyde or ketone and a secondary amine.
Step 3: Pyridine Ring Formation
The core of this route is the condensation of the two key fragments with a source of ammonia to form the pyridine ring.
Protocol: The two precursors would be reacted in a suitable solvent, possibly with a catalyst, in the presence of an ammonia source (e.g., ammonium acetate). This would likely form a dihydropyridine intermediate.
Step 4: Oxidation and Functional Group Manipulation
The dihydropyridine intermediate would need to be oxidized to the aromatic pyridine. Subsequent steps might be necessary to adjust the oxidation state of the substituents and to introduce the hydroxyl group at the 3-position.
Protocol: Oxidation can be achieved using various reagents like nitric acid, DDQ, or manganese dioxide. The subsequent transformations would depend on the specific structure of the pyridine derivative obtained after oxidation.
- Regioselectivity of substitutions- Potentially harsh reaction conditions- Selective demethylation
- Synthesis of complex acyclic precursors- Control of the ring-forming condensation- Oxidation of the dihydropyridine intermediate
Flexibility
Less flexible for analog synthesis
More flexible for introducing diversity
Estimated Step Count
5-6 steps from a simple pyridine
Potentially fewer steps for the core formation, but more for precursor synthesis
Predicted Overall Yield
Likely to be low due to the multi-step nature and potential for side reactions
Highly dependent on the efficiency of the key condensation and precursor synthesis
Conclusion and Recommendation
Both proposed routes to 6-Chloro-5-fluoro-4-methoxy-3-pyridinol present significant synthetic challenges.
Route 1 is more conventional and relies on well-established pyridine chemistry. However, the success of this route is highly dependent on achieving the desired regioselectivity at each step, and the final selective demethylation could prove to be a major hurdle. The overall yield is expected to be low.
Route 2 offers a more elegant and potentially more efficient approach in the long run, especially if a variety of analogs are desired. However, the development of this route would require substantial initial effort in synthesizing the complex acyclic precursors and optimizing the crucial ring-forming reaction.
For a first-time synthesis of the target molecule on a research scale, Route 1 is recommended as the more pragmatic starting point , despite its potential for low yields. The individual steps are based on more predictable and well-documented transformations in pyridine chemistry. The challenges, while significant, are perhaps more readily addressable with careful optimization of reaction conditions. Route 2 represents a more ambitious and research-intensive approach that may be better suited for long-term projects or the development of a broader chemical library.
References
Due to the hypothetical nature of the synthesis for the specific target molecule, the references below provide examples of the types of reactions discussed in this guide applied to similar systems. Researchers should consult these and other relevant literature for detailed experimental procedures.
Pyridine and its Derivatives, Part Four. E. Klingsberg, Ed.; Interscience Publishers: New York, 1964. (A comprehensive overview of pyridine chemistry).
Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier, 2005. (Provides details on reactions like the Hantzsch synthesis).
Recent Advances in the Synthesis of Substituted Pyridines.Chem. Rev.
N-Chlorosuccinimide. In Encyclopedia of Reagents for Organic Synthesis; Paquette, L. A., Ed.; Wiley: New York, 2009.
The Balz-Schiemann Reaction. Roe, A. Org. React.1949, 5, 193-228.
Cleavage of Ethers. Bhatt, M. V.; Kulkarni, S. U. Synthesis1983, 1983(04), 249-282.
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 6-Chloro-5-fluoro-4-methoxy-3-pyridinol
Executive Summary & Hazard Logic The "Why" Behind the Protocol Handling 6-Chloro-5-fluoro-4-methoxy-3-pyridinol requires more than generic laboratory safety measures. As a halogenated hydroxypyridine, this molecule posse...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Logic
The "Why" Behind the Protocol
Handling 6-Chloro-5-fluoro-4-methoxy-3-pyridinol requires more than generic laboratory safety measures. As a halogenated hydroxypyridine, this molecule possesses specific structural motifs that dictate its biological interaction and safety profile.
Structural Risks: The combination of a phenol-like moiety (3-pyridinol) with electron-withdrawing halogens (5-Fluoro, 6-Chloro) increases the acidity of the hydroxyl group compared to non-halogenated pyridines. This enhances its potential for skin and mucosal absorption .
The Fluorine Effect: The fluorine atom at the 5-position increases lipophilicity, potentially facilitating transport across the blood-brain barrier or cell membranes, making systemic toxicity a non-negligible risk alongside local irritation [1].
Tautomeric Behavior: Pyridinols exist in equilibrium with their pyridone tautomers. In solution, this equilibrium shifts, potentially altering the chemical's reactivity and permeation properties through PPE materials [2].
Default Hazard Banding: Until specific toxicological LC50/LD50 data is validated, this compound is treated as Occupational Health Hazard Band 3 (OEB 3) : Potent or toxic; handle with containment.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the physical state of the compound. Halogenated pyridines in solution penetrate standard nitrile gloves faster than their solid counterparts.
Table 1: Task-Based PPE Requirements
Operational Scale
Physical State
Respiratory Protection
Hand Protection
Body Protection
Eye Protection
Weighing / Aliquoting (< 1g)
Solid (Powder/Crystal)
N95 or P100 Respirator (if outside containment)
Double Nitrile (Min 0.11mm thickness)
Lab Coat (Buttoned), Tyvek Sleeves
Safety Glasses with Side Shields
Synthesis / Reaction
Solution (Organic Solvents)
Fume Hood (Face Velocity > 100 fpm)
Laminate Barrier (Silver Shield) under Nitrile
Chemical Resistant Apron
Chemical Splash Goggles
Spill Cleanup
Solid or Liquid
Full-Face Respirator with Organic Vapor/Acid Gas Cartridge
Double Nitrile (Outer glove > 0.2mm)
Tyvek Coverall (Hooded)
Integrated in Full-Face Mask
Waste Disposal
Mixed Phase
Standard Fume Hood
Heavy Duty Neoprene or Butyl Rubber
Lab Coat + Apron
Face Shield + Goggles
Critical Note on Glove Permeation: Standard nitrile gloves offer poor protection against halogenated solvents (often used to dissolve this compound, such as DCM or Chloroform).[1] When handling this compound in solution, Silver Shield (Laminate) gloves are mandatory as the inner layer [3].
Operational Workflow: The "Self-Validating" Protocol
This workflow is designed to be self-validating; you cannot proceed to the next step without confirming the safety of the previous one.
Phase A: Engineering Controls Setup
Verify Airflow: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.
Ionization (Static Control): Halogenated pyridinols can be static-prone powders. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder that could bypass respiratory protection.
Decontamination Zone: Pre-prepare a tray with 10% Sodium Carbonate (Na2CO3) solution. The basic pH helps neutralize the acidic pyridinol moiety, aiding in decontamination of tools.
Dominant Hand: "Dirty" (touches spatula, weighing boat, chemical container).
Solubilization: Add solvent slowly. The heat of solution is generally low, but the formation of the pyridone tautomer can be exothermic in protic solvents.
Vessel Venting: Do not seal reaction vessels tightly immediately after mixing; allow thermal equilibrium to prevent pressure buildup.
Phase C: Emergency Response (Specific to Halogenated Pyridines)
Skin Contact: Immediate flush with water for 15 minutes.[2][3] Do not use ethanol for washing skin; it increases the permeability of the epidermis to halogenated aromatics.
Eye Contact: Flush with saline or water. The acidity of the 3-pyridinol group makes this a corrosive risk to corneal tissue.
Safety Decision Logic (Visualization)
The following diagram illustrates the decision-making process for handling 6-Chloro-5-fluoro-4-methoxy-3-pyridinol, integrating the physical state and required engineering controls.
Figure 1: Decision logic for PPE and Engineering Controls based on physical state and scale.
Waste Disposal & Deactivation
Due to the halogen content (Cl, F), this material must not be disposed of with general organic waste if the facility separates halogenated vs. non-halogenated streams.
Primary Stream:Halogenated Organic Waste .
Reasoning: Incineration of this compound generates acidic gases (HCl, HF). Specialized incinerators with scrubbers are required [4].
Container Rinsing: Triple rinse empty containers with Methanol or Acetone. Collect rinsate into the Halogenated Waste container.
Solid Waste: Contaminated gloves, paper towels, and weighing boats should be double-bagged in chemically resistant polyethylene bags and labeled "Toxic Solid Waste - Halogenated."
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted pyridines. Retrieved from [Link]
Washington State University (2025). Halogenated Solvents and Glove Compatibility Guide.[1] Retrieved from [Link]1]